molecular formula C8H9N3 B1320690 1-Methyl-1H-indazol-7-ylamine CAS No. 41926-06-1

1-Methyl-1H-indazol-7-ylamine

Cat. No.: B1320690
CAS No.: 41926-06-1
M. Wt: 147.18 g/mol
InChI Key: FKQDTYKVWIDGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indazol-7-ylamine (CAS Number: 41926-06-1) is a high-purity chemical compound with the molecular formula C 8 H 9 N 3 and a molecular weight of 147.18 g/mol [ ]. This indazole derivative is characterized as a light brown to purple crystalline powder and requires storage at 0-8°C under an inert gas atmosphere to maintain stability [ ][ ]. This compound serves as a versatile and critical building block in organic synthesis and medicinal chemistry. Its primary research value lies in its role as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of potential treatments for cancer and neurological disorders [ ]. The indazole scaffold is a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets [ ]. Researchers also utilize this compound in biochemical studies to investigate enzyme inhibition and receptor-ligand binding interactions, aiding in the elucidation of novel biological pathways [ ]. Handling and Safety: This product is For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects) [ ][ ]. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDTYKVWIDGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594975
Record name 1-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41926-06-1
Record name 1-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-Methyl-1H-indazol-7-ylamine (CAS No. 41926-06-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-7-ylamine is a heterocyclic amine containing an indazole core structure. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for its role as a versatile pharmacophore. This compound, with the Chemical Abstracts Service (CAS) number 41926-06-1, serves as a key building block and intermediate in the synthesis of a variety of compounds with potential therapeutic applications, particularly in the fields of oncology and neurology.[1] Its structural features, including the methylated indazole ring and the amino group at the 7-position, make it a valuable component for generating libraries of targeted molecules in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic and biological applications.

PropertyValueReference
CAS Number 41926-06-1
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Light brown to purple solid
Purity ≥ 95% (as determined by HPLC)
Storage Conditions 0-8°C

Synthesis and Characterization

A plausible synthetic workflow is outlined below:

Synthesis_Workflow Start Starting Material (e.g., 2-Nitro-6-halotoluene) Intermediate1 Hydrazine Derivative Formation Start->Intermediate1 Hydrazine Intermediate2 Indazole Ring Cyclization Intermediate1->Intermediate2 Base/Heat Intermediate3 Methylation Intermediate2->Intermediate3 Methylating Agent (e.g., Methyl Iodide) FinalProduct This compound Intermediate3->FinalProduct Reduction of Nitro Group

Caption: A generalized synthetic workflow for this compound.

Experimental Protocols

General Procedure for Indazole Synthesis:

A general protocol for the synthesis of indazole derivatives involves the reaction of a substituted 2-nitro-toluene with a hydrazine source, followed by cyclization, methylation, and reduction of the nitro group. The specific reagents and conditions would require optimization for this particular isomer.

Characterization:

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the methyl group, the aromatic protons, and the amine protons.

    • ¹³C NMR: To identify the number of unique carbon environments in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical method would employ a C18 reverse-phase column with a gradient elution using a mixture of acetonitrile and water containing a small amount of a modifier like formic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Applications

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[2] While specific studies detailing the biological targets of this compound are limited, its structural similarity to known kinase inhibitors suggests its potential utility in this area.

Indazole-containing compounds have been successfully developed as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2][3][4] The amino group at the 7-position of this compound provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors against specific kinase targets.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based compounds as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is depicted below. This diagram illustrates a generic kinase signaling cascade that is often a target in cancer therapy.

Kinase_Signaling_Pathway cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation Proliferation Cell Proliferation, Survival, etc. TranscriptionFactor->Proliferation Gene Expression Inhibitor Derivative of This compound Inhibitor->RAF Inhibition

Caption: A hypothetical kinase signaling pathway potentially targeted by derivatives of this compound.

Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of this compound or its derivatives as kinase inhibitors, a standard experimental workflow would be employed.

Kinase_Screening_Workflow Start Synthesize Derivatives of This compound Step1 Primary Kinase Screening (Large panel of kinases) Start->Step1 Step2 Hit Identification (Active compounds) Step1->Step2 Step3 Dose-Response and IC50 Determination Step2->Step3 Step4 Cell-Based Assays (e.g., Proliferation, Apoptosis) Step3->Step4 Step5 Lead Optimization (SAR studies) Step4->Step5 End Preclinical Candidate Step5->End

Caption: A typical experimental workflow for screening kinase inhibitors.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. Its indazole core and reactive amino group make it an ideal starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly those involving kinase signaling. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational overview for researchers and scientists working with this promising molecule.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Methyl-1H-indazol-7-ylamine, a significant heterocyclic amine used as a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its fundamental characteristics.

Chemical Identity and Properties

This compound, with the CAS number 41926-06-1, is a substituted indazole derivative.[1][2][3] It is recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of treatments for cancer and neurological disorders.[1][2] The unique structure of the indazole ring enhances its reactivity, making it a valuable component in the creation of targeted therapies.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 41926-06-1[1][2][3]
Molecular Formula C₈H₉N₃[1][2][3]
Molecular Weight 147.18 g/mol [1][2]
Appearance Light brown to purple solid[1][2]
Purity ≥ 95% (HPLC)[1][2]
Synonyms 1-methylindazol-7-amine, 7-Amino-1-methylindazole[3]
Storage Conditions 0-8°C[1][2]

Role in Pharmaceutical Research

This compound serves as a versatile precursor in the synthesis of complex bioactive molecules. Its favorable solubility and stability are critical for its application in formulating pharmaceutical products.[1][2] The compound is utilized in studies investigating enzyme inhibition and receptor binding, which are fundamental to understanding biological pathways and developing novel therapeutic strategies.[1][2]

DrugDiscoveryWorkflow A 1-Methyl-1H- indazol-7-ylamine (Starting Material) B Chemical Synthesis & Modification A->B Intermediate C Library of Derivative Compounds B->C Generates D High-Throughput Screening C->D Screened in E Hit Identification & Lead Optimization D->E Identifies F Preclinical Development E->F Leads to MeltingPointProtocol cluster_prep Preparation cluster_measurement Measurement A1 Dry the solid sample A2 Finely powder the sample A1->A2 A3 Pack into capillary tube A2->A3 B1 Place in melting point apparatus A3->B1 Insert tube B2 Heat at a controlled rate (1-2 °C/min) B3 Observe and record melting range

References

An In-depth Technical Guide to 1-Methyl-1H-indazol-7-ylamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazol-7-ylamine is a heterocyclic amine featuring a bicyclic indazole core structure. Recognized for its versatile reactivity and favorable physicochemical properties, this compound has emerged as a crucial intermediate and building block in medicinal chemistry.[1][2] Its structural motif is integral to the synthesis of a new generation of therapeutic agents, particularly in the fields of oncology and neurology.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and potential biological applications of this compound, supported by detailed experimental considerations for its use in research and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole with a methyl group at the N1 position and an amino group at the C7 position of the bicyclic ring system. This specific arrangement of functional groups imparts unique electronic and steric properties that are advantageous for constructing complex, biologically active molecules.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name This compound[4]
Synonyms 1-methylindazol-7-amine, 7-Amino-1-methylindazole[4][5]
CAS Number 41926-06-1[1][2][4]
Molecular Formula C₈H₉N₃[1][2][4]
Molecular Weight 147.18 g/mol [1][2]
PubChem CID 18545442[1][2]
MDL Number MFCD09870043[1][2]

Table 2: Physicochemical and Handling Properties

PropertyValueReference(s)
Appearance Light brown to purple solid[2]
Purity ≥ 95% (via HPLC)[1][2]
Storage Conditions Store at 0-8°C[1][2]
Topological Polar Surface Area (TPSA) 43.8 Ų[6] (Computed for isomer)
XLogP3 1.4[6] (Computed for isomer)

Synthesis and Reaction Chemistry

A common route to substituted indazoles involves the cyclization of ortho-functionalized phenylhydrazines or related precursors. For this target molecule, a logical pathway would start with a commercially available 2-methyl-6-nitrotoluene derivative, proceeding through cyclization, methylation, and final reduction of the nitro group.

G Plausible Synthetic Workflow Start 2-Methyl-6-nitroaniline Step1 Diazotization & Intramolecular Cyclization Start->Step1 Intermediate1 7-Nitro-1H-indazole Step1->Intermediate1 Step2 N-Methylation (e.g., CH₃I, Base) Intermediate1->Step2 Intermediate2 1-Methyl-7-nitro-1H-indazole Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., SnCl₂, Pd/C, H₂) Intermediate2->Step3 End This compound Step3->End

Plausible Synthetic Workflow

This proposed pathway leverages well-known transformations in heterocyclic chemistry, offering a logical and reproducible route for laboratory-scale synthesis.

Biological Activity and Therapeutic Potential

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[8][9] this compound serves as a key intermediate for compounds targeting various biological pathways, particularly protein kinases, which are critical regulators of cellular processes.[3][10]

Derivatives of this scaffold have been investigated as potent and selective inhibitors of several kinases implicated in disease, including:

  • Phosphoinositide 3-kinases (PI3K): Central to cell growth and survival pathways, often dysregulated in cancer.[10]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A key target in neurodegenerative diseases, particularly Parkinson's disease.[10]

  • Polo-like Kinase 4 (PLK4): A crucial regulator of cell division, making it a target for oncology.[11]

  • FLT3, PDGFRα, and Kit: Tyrosine kinases that are drivers in various leukemias and solid tumors.[12]

Example Signaling Pathway: PAK1 Inhibition

Structurally related indazole derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key downstream effector of the Rho family of small GTPases.[13] Aberrant PAK1 signaling is strongly associated with tumor cell proliferation, survival, and metastasis. An inhibitor derived from the this compound scaffold would be expected to block the ATP-binding site of PAK1, thereby preventing the phosphorylation of its downstream substrates and mitigating oncogenic signaling.

G PAK1 Signaling and Point of Inhibition cluster_upstream Upstream Signals cluster_downstream Downstream Effects GrowthFactors Growth Factors GTPases Rac1 / Cdc42 GrowthFactors->GTPases PAK1 PAK1 GTPases->PAK1 Activation Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival Metastasis Metastasis PAK1->Metastasis Inhibitor Indazole-based Inhibitor Inhibitor->PAK1 Inhibition

PAK1 Signaling and Point of Inhibition

Experimental Protocols

To assess the biological activity of novel compounds derived from this compound, robust and reproducible in vitro assays are essential. A common starting point for kinase inhibitor discovery is a biochemical assay to determine the compound's ability to inhibit the target enzyme directly.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a general method for measuring the inhibitory activity of a test compound against a target kinase, such as PAK1, using a luminescence-based assay that quantifies ADP production.[13]

Workflow Diagram:

G Workflow for In Vitro Kinase Assay Start Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compound Dilutions Step1 Add Kinase Reaction Components to Plate Start->Step1 Step2 Incubate at RT (e.g., 60 min) Step1->Step2 Step3 Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP Step2->Step3 Step4 Incubate at RT (e.g., 40 min) Step3->Step4 Step5 Add Kinase Detection Reagent to Convert ADP to ATP Step4->Step5 Step6 Incubate at RT (e.g., 30 min) Step5->Step6 End Measure Luminescence (Signal ∝ ADP Produced) Step6->End

Workflow for In Vitro Kinase Assay

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (derived from this compound) in an appropriate buffer, typically starting from a concentrated DMSO stock.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the enzymatic reaction in the presence of varying concentrations of the test compound or a vehicle control (DMSO).

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Conclusion

This compound is a compound of significant interest to the pharmaceutical and life sciences industries. Its versatile structure serves as a valuable starting point for the synthesis of potent and selective modulators of key biological targets, particularly protein kinases. The information and protocols provided in this guide offer a foundational resource for researchers aiming to leverage this scaffold in the design and development of novel therapeutics for cancer, neurodegenerative disorders, and other complex diseases.

References

In-Depth Technical Guide: 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-7-ylamine, a pivotal building block in medicinal chemistry. This document details its chemical properties, outlines a representative synthetic protocol, and explores its significance in the development of novel therapeutics, particularly in the fields of oncology and neurology.

Core Molecular and Physicochemical Data

This compound is a versatile heterocyclic amine that serves as a crucial intermediate in the synthesis of complex bioactive molecules.[1][2] Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Weight 147.18 g/mol [3]
Molecular Formula C₈H₉N₃[3]
CAS Number 41926-06-1[4]
IUPAC Name 1-methyl-1H-indazol-7-amine[5]
Synonyms 7-Amino-1-methylindazole, 1-methylindazol-7-amine[5]
Appearance Light brown to purple solidChem-Impex
Purity ≥ 95% (HPLC)Chem-Impex
Storage Conditions 0-8°CChem-Impex

Significance in Drug Discovery and Development

This compound is a valued scaffold in pharmaceutical research due to the prevalence of the indazole nucleus in a wide array of biologically active compounds.[6] This intermediate is particularly instrumental in the development of therapeutics for:

  • Oncology : The indazole core is a key component of numerous kinase inhibitors and other anti-cancer agents.[7][8] Derivatives of this compound are explored for their potential to modulate signaling pathways implicated in tumor growth and proliferation.

  • Neurological Disorders : Indazole-containing compounds have shown promise in targeting enzymes and receptors within the central nervous system, making them relevant for research into neurodegenerative diseases and other neurological conditions.[2][9]

Its favorable solubility and stability profiles make it an attractive starting material for the synthesis of diverse molecular libraries aimed at identifying novel drug candidates.[2]

Experimental Protocols: A Representative Synthetic Pathway

Step 1: Nitration of 2-Methylaniline

A solution of 2-methylaniline in concentrated sulfuric acid is cooled to 0°C. A nitrating mixture (a combination of concentrated nitric and sulfuric acids) is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The mixture is then poured onto ice, and the resulting precipitate, primarily 2-methyl-6-nitroaniline, is collected by filtration, washed with cold water, and dried.

Step 2: Diazotization and Reduction to Hydrazine

The 2-methyl-6-nitroaniline is suspended in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added slowly to form the diazonium salt. This is followed by reduction, for instance, with stannous chloride in concentrated hydrochloric acid, to yield (2-methyl-6-nitrophenyl)hydrazine. The product is typically isolated as its hydrochloride salt.

Step 3: Reductive Cyclization and Methylation

The (2-methyl-6-nitrophenyl)hydrazine is subjected to reductive cyclization. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like sodium dithionite. This step forms 1H-indazol-7-ylamine. Subsequent N-methylation at the 1-position of the indazole ring can be accomplished using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent (e.g., acetone or DMF) to yield the final product, this compound. The crude product is then purified, typically by column chromatography.

G cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Diazotization & Reduction cluster_step3 Step 3: Reductive Cyclization & Methylation 2-Methylaniline 2-Methylaniline 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline 2-Methylaniline->2-Methyl-6-nitroaniline HNO₃, H₂SO₄ (2-Methyl-6-nitrophenyl)hydrazine (2-Methyl-6-nitrophenyl)hydrazine 2-Methyl-6-nitroaniline->(2-Methyl-6-nitrophenyl)hydrazine 1. NaNO₂, HCl 2. SnCl₂ 1H-Indazol-7-ylamine 1H-Indazol-7-ylamine (2-Methyl-6-nitrophenyl)hydrazine->1H-Indazol-7-ylamine Reduction (e.g., H₂/Pd-C) This compound This compound 1H-Indazol-7-ylamine->this compound CH₃I, K₂CO₃

A plausible synthetic workflow for this compound.

Potential Signaling Pathway Involvement in Oncology

Given its application in oncology, derivatives of this compound are likely investigated as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. One such crucial pathway is the RAS-RAF-MEK-ERK (MAPK) pathway. The diagram below illustrates a simplified representation of this pathway and indicates the potential point of intervention for a kinase inhibitor derived from the target molecule.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indazole-Derived Kinase Inhibitor Inhibitor->RAF

Potential intervention in the MAPK signaling pathway by an indazole derivative.

References

Spectroscopic Profile of 1-Methyl-1H-indazol-7-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-Methyl-1H-indazol-7-ylamine, designed for researchers, scientists, and drug development professionals. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the indazole core and the anticipated electronic effects of the N-methyl and 7-amino substituents.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0s1HH3
~7.3-7.5t1HH5
~6.8-7.0d1HH4
~6.5-6.7d1HH6
~4.5-5.5br s2HNH₂
~4.0s3HN-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~145-147C7
~140-142C7a
~133-135C3
~128-130C5
~122-124C3a
~115-117C6
~108-110C4
~35-37N-CH₃

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (N-CH₃)
1620-1580StrongC=C stretch (aromatic) & N-H bend
1500-1400Medium-StrongAromatic C=C stretch
1300-1200MediumC-N stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
147[M]⁺ (Molecular Ion)
132[M-CH₃]⁺
119[M-N₂]⁺ or [M-HCN-H]⁺
105[M-CH₃-HCN]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on established methodologies for similar organic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For Electrospray Ionization (ESI), the sample solution is introduced at a flow rate of 5-20 µL/min. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Logical_Relationships cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound Structure H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Compound->H_NMR Proton Environments C_NMR ¹³C NMR (Chemical Shift) Compound->C_NMR Carbon Backbone IR_Spec IR Spectrum (Vibrational Frequencies) Compound->IR_Spec Functional Groups MS_Spec Mass Spectrum (Molecular Weight, Fragmentation) Compound->MS_Spec Molecular Formula

An In-depth Technical Guide to 1-Methyl-1H-indazol-7-ylamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazol-7-ylamine is a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural scaffold has positioned it as a valuable intermediate in the development of therapeutics targeting cancer and neurological disorders. This technical guide provides a comprehensive overview of the discovery and history of the indazole core, detailed experimental protocols for the synthesis of this compound, a summary of its physicochemical properties, and an exploration of its significant role in medicinal chemistry and drug discovery.

Introduction: The Indazole Scaffold

The indazole, or benzopyrazole, is a bicyclic aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The indazole ring system was first described by Emil Fischer in the late 19th century.[1][2] Indazole and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The versatility of the indazole scaffold has led to its incorporation into several clinically approved drugs.[3] this compound, a methylated derivative of 7-aminoindazole, has emerged as a key intermediate for the synthesis of more complex and potent bioactive molecules.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 1-Methyl-7-nitro-1H-indazole, are presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyThis compound1-Methyl-7-nitro-1H-indazole
Molecular Formula C₈H₉N₃C₈H₇N₃O₂
Molecular Weight 147.18 g/mol 177.16 g/mol
CAS Number 41926-06-158706-36-8[6]
Appearance Light brown to purple solid[5]Not specified
Purity ≥ 95% (HPLC)[5]>99%[6]
Storage Conditions 0-8°C[5]Not specified

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of 1-methyl-1H-indazole followed by the reduction of the resulting nitro-intermediate.

Logical Workflow for Synthesis

G Start 1-Methyl-1H-indazole Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 1-Methyl-7-nitro-1H-indazole Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 1-Methyl-7-nitro-1H-indazole

This protocol describes the nitration of 1-methyl-1H-indazole to yield 1-methyl-7-nitro-1H-indazole.

Materials and Reagents:

  • 1-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1-methyl-1H-indazole to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-methyl-1H-indazole in sulfuric acid, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield crude 1-methyl-7-nitro-1H-indazole.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of 1-methyl-7-nitro-1H-indazole to the target compound, this compound.

Materials and Reagents:

  • 1-Methyl-7-nitro-1H-indazole

  • Reducing agent (e.g., Palladium on Carbon (Pd/C) with Hydrogen gas, or Tin(II) Chloride (SnCl₂) in concentrated Hydrochloric Acid (HCl))

  • Solvent (e.g., Ethanol or Methanol for catalytic hydrogenation; concentrated HCl for SnCl₂ reduction)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Organic solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure (Catalytic Hydrogenation):

  • Dissolve 1-methyl-7-nitro-1H-indazole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Procedure (Tin(II) Chloride Reduction):

  • Suspend 1-methyl-7-nitro-1H-indazole in concentrated hydrochloric acid.

  • Add a stoichiometric excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise, controlling the temperature with an ice bath if the reaction is exothermic.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide or sodium bicarbonate solution to precipitate the tin salts.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the fields of oncology and neurology.[4][5] The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Signaling Pathway Context

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial precursor for molecules that modulate key signaling pathways implicated in disease. For instance, indazole derivatives have been developed as inhibitors of various protein kinases, which are critical components of signaling cascades that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

G cluster_0 Drug Discovery Pipeline Start This compound (Starting Material) Synthesis Chemical Synthesis & Modification Start->Synthesis Bioactive Bioactive Indazole Derivative (e.g., Kinase Inhibitor) Synthesis->Bioactive Target Biological Target (e.g., Protein Kinase) Bioactive->Target Inhibition Pathway Cellular Signaling Pathway Target->Pathway Modulation Effect Therapeutic Effect (e.g., Anti-cancer Activity) Pathway->Effect

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its amino group, makes it an invaluable intermediate for the construction of complex molecular architectures with potent biological activities. Further exploration of derivatives of this compound holds considerable promise for the development of novel therapeutics for a range of human diseases.

References

Unveiling the Potential of 1-Methyl-1H-indazol-7-ylamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-7-ylamine is a versatile heterocyclic amine that has emerged as a significant building block in medicinal chemistry. While direct, extensive studies on the intrinsic biological activity of this specific molecule are not widely published, its role as a key intermediate in the synthesis of a multitude of pharmacologically active agents is well-documented.[1][2] This technical guide aims to provide an in-depth overview of the known applications and potential biological activities of this compound, drawing insights from the broader family of indazole derivatives. The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives showing promise in oncology, neurology, and inflammatory diseases.[3][4][5]

Core Applications in Pharmaceutical Development

The primary utility of this compound lies in its function as a reactive intermediate for the synthesis of more complex molecules with therapeutic potential.[1][2] Its unique structure, featuring a reactive amino group on the benzene ring of the indazole core, allows for a variety of chemical modifications. This has led to its use in the development of targeted therapies, particularly in the field of oncology.[6][7] Researchers have successfully utilized this compound to create novel drug candidates with improved efficacy and reduced side effects.[8]

Inferred Biological Activity from Indazole Derivatives

While specific quantitative data on the biological activity of this compound is limited, the extensive research on related indazole-containing compounds allows for the extrapolation of its potential therapeutic targets. The indazole nucleus is a core component of numerous kinase inhibitors and other targeted agents.

Potential as a Kinase Inhibitor

Indazole derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. Based on the activities of structurally similar compounds, it is plausible that derivatives of this compound could exhibit inhibitory activity against several kinase families.

Table 1: Biological Activities of Representative Indazole Derivatives

Derivative ClassTarget Kinase(s)Reported IC50 ValuesTherapeutic AreaReference(s)
1H-Indazole-3-carboxamidesp21-activated kinase 1 (PAK1)Not specified for parent compoundOncology[9][10]
1H-Indazol-3-amine derivativesFibroblast growth factor receptor 1 (FGFR1)2.9 nM - 15.0 nMOncology[3]
1H-Indazole derivativesEpidermal growth factor receptor (EGFR)5.3 nM - 8.3 nM (for EGFR T790M)Oncology[3]
1H-Indazole derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)5.3 µMOncology[3]
1H-Indazole derivativesVascular endothelial growth factor receptor 2 (VEGFR-2)Not specifiedOncology[3]
1H-Benzo[d]imidazol-2-yl)-1H-indazol derivativesPhosphoinositide-dependent kinase-1 (PDK1)80 nM - 90 nMOncology[3]

Note: The IC50 values presented are for various derivatives of the indazole scaffold and not for this compound itself.

A plausible mechanism of action for indazole-based kinase inhibitors involves the indazole core acting as a hinge-binding motif, a key interaction for inhibiting kinase activity.[5]

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Indazole Derivative (e.g., from this compound) Indazole Derivative (e.g., from this compound) Indazole Derivative (e.g., from this compound)->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an indazole derivative.

Experimental Protocols

While specific protocols for this compound are not available, the following are representative experimental methodologies for evaluating the biological activity of indazole derivatives, particularly as kinase inhibitors.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against a specific protein kinase.

G Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Test Compound (Indazole Derivative) Start->Prepare Reagents Incubate Incubate Reagents at 37°C Prepare Reagents->Incubate Stop Reaction Stop Kinase Reaction Incubate->Stop Reaction Detect Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop Reaction->Detect Signal Analyze Data Calculate IC50 Value Detect Signal->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent such as DMSO.

    • Dilute the stock solution to various concentrations to be tested.

    • Prepare a reaction buffer containing the purified target kinase, its specific substrate (peptide or protein), and ATP.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (typically 37°C) for a specific period.

  • Detection:

    • Stop the reaction using a suitable reagent.

    • Measure the amount of product formed or ATP consumed. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol is used to evaluate the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound is a valuable scaffold for the synthesis of novel therapeutic agents. While direct biological data for this specific compound is sparse, the extensive body of research on indazole derivatives strongly suggests its potential in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential. The experimental protocols provided herein offer a foundation for researchers to begin to characterize the biological effects of novel compounds derived from this promising intermediate.

References

Potential Therapeutic Targets of 1-Methyl-1H-indazol-7-ylamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-Methyl-1H-indazol-7-ylamine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurology. As a key building block, its derivatives have the potential to modulate the activity of a variety of important biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, based on the well-established biological activities of the broader indazole class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and drug discovery efforts in this area.

Introduction

This compound is a heterocyclic amine that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2][3] The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets, often mimicking the binding of endogenous ligands.[4] While direct biological data on this compound itself is limited, extensive research on other indazole derivatives provides a strong rationale for exploring its potential in developing targeted therapies. These derivatives have shown significant activity as inhibitors of protein kinases and modulators of other key cellular proteins, indicating their potential in treating complex diseases like cancer and neurodegenerative disorders.[2][3]

Potential Therapeutic Targets

Based on the established activities of various indazole-containing molecules, the following therapeutic targets are of high interest for derivatives of this compound.

Protein Kinases

The indazole nucleus is a common feature in many approved and investigational protein kinase inhibitors. Its structural similarity to the purine core of ATP allows it to function as a competitive inhibitor in the ATP-binding pocket of these enzymes.

  • Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their overexpression is linked to various cancers. Indazole derivatives have been identified as potent inhibitors of Aurora kinases, suggesting that derivatives of this compound could also target these enzymes to induce cell cycle arrest and apoptosis in cancer cells.[5][6][7][8][9]

  • Polo-Like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a critical target in oncology. The development of selective PLK4 inhibitors is an active area of research, and the indazole scaffold has been successfully utilized to design such inhibitors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase is a primary mediator of angiogenesis, a process essential for tumor growth and metastasis. Indazole-based compounds have demonstrated potent anti-angiogenic activity through the inhibition of VEGFR-2.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. The indazole scaffold is present in several FLT3 inhibitors.

  • PI3K/AKT/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Indazole derivatives have been shown to modulate this pathway, indicating another potential avenue for therapeutic intervention.

Neurological Targets

The versatility of the indazole scaffold extends to the central nervous system, where its derivatives have shown potential in modulating key receptors and enzymes.

  • Cannabinoid Receptor 1 (CB1): As a G-protein coupled receptor primarily expressed in the brain, CB1 is involved in regulating a wide range of physiological processes. Patented indazole derivatives have been developed as modulators of CB1 activity, suggesting a potential role for this compound derivatives in treating neurological and psychiatric disorders.

  • Tau Protein: The hyperphosphorylation of the microtubule-associated protein tau is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. An indazole derivative has been shown to inhibit tau phosphorylation, highlighting a potential neuroprotective strategy.

Quantitative Data

The following tables summarize the in vitro anti-proliferative activity of various indazole derivatives against a panel of human cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but belong to the broader indazole class. This data serves to illustrate the potential potency that can be achieved with this scaffold.

Table 1: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives [10][11][12]

Compound IDCell LineCancer TypeIC50 (µM)
6o K562Chronic Myeloid Leukemia5.15
A549Lung Cancer> 40
PC-3Prostate Cancer> 40
Hep-G2Hepatoma> 40
HEK-293 (Normal)-33.2
2f A549Lung Cancer0.23 - 1.15
4T1Breast Cancer0.23 - 1.15
HepG2Hepatoma0.23 - 1.15
MCF-7Breast Cancer0.23 - 1.15
HCT116Colorectal Cancer0.23 - 1.15

Table 2: Anti-proliferative Activity of Indazol-Pyrimidine Derivatives [13]

Compound IDCell LineCancer TypeIC50 (µM)
4f MCF-7Breast Cancer1.629
4i MCF-7Breast Cancer1.841
A549Lung Cancer2.305
Caco2Colorectal Adenocarcinoma4.990
4a MCF-7Breast Cancer2.958
A549Lung Cancer3.304
Caco2Colorectal Adenocarcinoma10.350
4g MCF-7Breast Cancer4.680
Caco2Colorectal Adenocarcinoma6.909
4d MCF-7Breast Cancer4.798
Caco2Colorectal Adenocarcinoma9.632

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of novel this compound derivatives.

Synthesis of N-substituted this compound Derivatives

A general method for the synthesis of N-substituted derivatives involves the reaction of this compound with various electrophilic reagents. For example, acylation with an appropriate acyl chloride or coupling with a carboxylic acid can be performed to generate amide derivatives.

  • General Procedure for Amide Synthesis:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

    • Slowly add the desired acyl chloride or a pre-activated carboxylic acid (using a coupling agent like HATU or EDC/HOBt) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Test compounds (derivatives of this compound)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the kinase and substrate solution to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[14][15]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.[1][16][17][18]

  • Materials:

    • Human cancer cell lines

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1][16][17]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the development of this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start This compound Reaction Chemical Synthesis (e.g., Acylation, Suzuki Coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization KinaseAssay Biochemical Kinase Assay (IC50 Determination) Characterization->KinaseAssay CellViability Cell-Based Assays (e.g., MTT, IC50) Characterization->CellViability Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) CellViability->Mechanism PK Pharmacokinetics (ADME) Mechanism->PK Efficacy Animal Efficacy Models (e.g., Xenograft) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Lead Lead Candidate Toxicity->Lead

A general workflow for the discovery and development of novel therapeutics.

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras RAS/MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Indazole This compound Derivative Indazole->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellPro Cell Proliferation, Survival, Angiogenesis mTOR->CellPro RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellPro G cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Completion Aurora Aurora Kinases Aurora->M Promotes Indazole This compound Derivative Indazole->Aurora Apoptosis Apoptosis Indazole->Apoptosis Induces

References

The Pivotal Role of 1-Methyl-1H-indazol-7-ylamine in the Pursuit of Neurodegenerative Disease Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – As the global population ages, the prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's continues to rise, presenting a formidable challenge to healthcare systems worldwide. In the intensive search for effective therapeutic interventions, the chemical scaffold of indazole has emerged as a promising foundation for the development of novel drugs. This technical guide delves into the significant, albeit often indirect, role of the chemical intermediate, 1-Methyl-1H-indazol-7-ylamine, in the synthesis of potent and selective modulators of key pathological pathways in neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience and medicinal chemistry.

Introduction: The Indazole Scaffold in Neurodegeneration

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and specificity.[1] Derivatives of indazole have been successfully developed into approved drugs for various indications, and their potential in treating central nervous system (CNS) disorders is an area of intense investigation.[1][2] In the context of neurodegenerative diseases, research has focused on the development of indazole-based molecules that can modulate key pathological processes, including neuroinflammation, aberrant protein aggregation, and neuronal cell death.

While not typically a direct therapeutic agent itself, this compound serves as a critical starting material or key intermediate in the synthesis of several classes of investigational drugs targeting neurodegeneration.[3][4] Its strategic functionalization allows for the construction of complex molecular architectures designed to interact with specific enzymatic targets implicated in diseases like Alzheimer's and Parkinson's.

Key Therapeutic Targets for Indazole Derivatives

Research has identified several key protein targets in the pathophysiology of neurodegenerative diseases for which indazole-based inhibitors have shown significant promise. This guide will focus on three principal targets:

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease.[5][6] The resulting hyperactivation of the LRRK2 kinase is believed to contribute to the progressive loss of dopaminergic neurons.[6] Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of therapeutic research.

  • NOD-like Receptor Family Pyrin Domain Containing 3 (NLRP3) Inflammasome: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders, including Alzheimer's disease.[7][8] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, drives the production of pro-inflammatory cytokines, leading to a cycle of inflammation and neuronal damage.[1][9]

  • Glutaminyl Cyclase (QC): In Alzheimer's disease, the formation of neurotoxic pyroglutamated amyloid-beta (Aβ) peptides is a critical step in the aggregation cascade that leads to the formation of amyloid plaques.[4][10] Glutaminyl cyclase is the enzyme responsible for this modification, making it an attractive target for preventing the formation of these highly pathogenic Aβ species.[10]

Quantitative Data on Neuroprotective Indazole Derivatives

The following tables summarize the available quantitative data for representative indazole derivatives targeting LRRK2, NLRP3, and QC. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of future drug candidates.

Table 1: LRRK2 Inhibitory Activity of Indazole Derivatives

CompoundLRRK2 IC50 (nM)Brain PenetrationOral Bioavailability (%)Reference
MLi-20.76 (G2019S)YesGood in rodents[5][6]
GNE-7915Potent (specific value not provided)YesNot specified[5]
Compound 23Potent (specific value not provided)Improved CNS drug-likenessNot specified[6]

Table 2: NLRP3 Inflammasome Inhibitory Activity of Indazole Derivatives

CompoundNLRP3 IC50 (nM)Brain PenetrationReference
BAL-1516Potent (specific value not provided)Excellent[7][8]
BAL-002825Not specified[11]

Table 3: Glutaminyl Cyclase Inhibitory Activity of Indazole Derivatives

CompoundQC IC50 (nM)Brain Penetration (log(BBB))Reference
3-methylindazole-6-yl derivative3.2-0.44 to -1.44 (predicted)[4][12]
3-methylindazole-5-yl derivative2.3-0.44 to -1.44 (predicted)[4][12]

Table 4: Toxicity Data for Representative Neuroprotective Compounds

Compound ClassAssayResultReference
Thiazole SulfonamidesCytotoxicity (MRC-5 cells)IC50 > 50 µg/mL (non-cytotoxic)[13]
Indolyl-thiazole derivativesCytotoxicity (A2780 cells)IC50: 11.6 µM[2]
Indolyl-thiazole derivativesCytotoxicity (HeLa cells)IC50: 22.4 µM[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding of the role of these compounds. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental workflows.

Signaling Pathways

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA ATP ATP K_efflux K+ Efflux ATP->K_efflux NLRP3_activation NLRP3 Oligomerization K_efflux->NLRP3_activation ROS Mitochondrial ROS ROS->NLRP3_activation Lysosomal_damage Lysosomal Damage Lysosomal_damage->K_efflux Lysosomal_damage->ROS NLRP3_protein NLRP3 Protein NLRP3_activation->NLRP3_protein Inflammasome NLRP3 Inflammasome Complex NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 pro_IL1B Pro-IL-1β Casp1->pro_IL1B pro_IL18 Pro-IL-18 Casp1->pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Indazole_Inhibitor Indazole-based NLRP3 Inhibitor Indazole_Inhibitor->NLRP3_activation Inhibits

NLRP3 Inflammasome Activation Pathway and Inhibition.

LRRK2_Signaling_Pathway LRRK2 Signaling in Parkinson's Disease cluster_upstream Upstream Regulation cluster_downstream Downstream Substrates & Pathways PD_Mutations PD Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase PD_Mutations->LRRK2 Hyperactivates GTP_binding GTP Binding GTP_binding->LRRK2 Activates Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Mitochondrial_function Mitochondrial Function LRRK2->Mitochondrial_function Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicular_trafficking Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_dysfunction Neuronal Dysfunction & Degeneration Vesicular_trafficking->Neuronal_dysfunction Autophagy->Neuronal_dysfunction Mitochondrial_function->Neuronal_dysfunction Neuroinflammation->Neuronal_dysfunction Indazole_Inhibitor Indazole-based LRRK2 Inhibitor Indazole_Inhibitor->LRRK2 Inhibits

LRRK2 Signaling Pathway and Inhibition.

QC_Amyloid_Cascade Role of Glutaminyl Cyclase in the Amyloid Cascade APP Amyloid Precursor Protein (APP) Ab Aβ Peptides APP->Ab β- and γ-secretase cleavage sAPPb sAPPβ Ab_N3E N-terminally truncated Aβ (Glu at position 3) Ab->Ab_N3E Aminopeptidase activity pGlu_Ab Pyroglutamated Aβ (pE-Aβ) Ab_N3E->pGlu_Ab Cyclization Oligomers Toxic Oligomers pGlu_Ab->Oligomers Accelerated Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Plaques->Neurotoxicity QC Glutaminyl Cyclase (QC) QC->pGlu_Ab Catalyzes Indazole_Inhibitor Indazole-based QC Inhibitor Indazole_Inhibitor->QC Inhibits In_Vitro_Assay_Workflow General In Vitro Assay Workflow for Inhibitor Screening Compound_Prep Compound Preparation (Serial Dilution) Treatment Treatment with Indazole Inhibitor Compound_Prep->Treatment Cell_Culture Cell Culture (e.g., Macrophages, Neurons) Priming Priming (for NLRP3) (e.g., LPS) Cell_Culture->Priming Priming->Treatment Activation Activation (e.g., ATP for NLRP3, Kinase Substrate for LRRK2) Treatment->Activation Incubation Incubation Activation->Incubation Readout Readout (e.g., ELISA for IL-1β, Luminescence for Kinase Activity) Incubation->Readout Data_Analysis Data Analysis (IC50 Calculation) Readout->Data_Analysis In_Vivo_Model_Workflow General In Vivo Efficacy Workflow in Disease Models Animal_Model Animal Model Selection (e.g., APP/PS1 mice for AD, MPTP mice for PD) Treatment_Groups Group Allocation (Vehicle, Inhibitor Doses) Animal_Model->Treatment_Groups Dosing Chronic Dosing (e.g., Oral Gavage, In-diet) Treatment_Groups->Dosing Behavioral_Tests Behavioral Assessment (e.g., Morris Water Maze, Rotarod) Dosing->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (e.g., Western Blot, IHC for plaques, p-tau) Tissue_Collection->Biochemical_Analysis Data_Interpretation Data Interpretation & Statistical Analysis Biochemical_Analysis->Data_Interpretation

References

Methodological & Application

Synthetic Route to 1-Methyl-1H-indazol-7-ylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a plausible and effective synthetic route for the preparation of 1-Methyl-1H-indazol-7-ylamine, a valuable building block in medicinal chemistry and drug discovery.[1] The protocols detailed herein are based on established and reliable chemical transformations, offering a reproducible methodology for obtaining this key intermediate.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the fields of oncology and neurology.[1] Its substituted indazole core serves as a versatile scaffold for the development of targeted therapeutics. This guide outlines a three-step synthetic pathway commencing from the readily available starting material, 2-methyl-6-nitroaniline. The sequence involves the formation of the indazole ring, followed by N-methylation, and concludes with the reduction of the nitro group to the desired amine.

Overall Synthetic Workflow

The synthetic pathway for this compound can be summarized in the following three key steps:

  • Step 1: Synthesis of 7-Nitro-1H-indazole via diazotization and intramolecular cyclization of 2-methyl-6-nitroaniline.

  • Step 2: N-Methylation of 7-Nitro-1H-indazole to yield 1-Methyl-7-nitro-1H-indazole.

  • Step 3: Reduction of the Nitro Group to afford the final product, this compound.

Synthetic_Workflow Start 2-Methyl-6-nitroaniline Step1_Intermediate 7-Nitro-1H-indazole Start->Step1_Intermediate  NaNO₂, Acetic Anhydride, Acetic Acid   Step2_Intermediate 1-Methyl-7-nitro-1H-indazole Step1_Intermediate->Step2_Intermediate  NaH, CH₃I, DMF   Final_Product This compound Step2_Intermediate->Final_Product  SnCl₂·2H₂O, Ethanol  

Caption: Proposed synthetic workflow for this compound.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis. The yields are based on analogous transformations and should be considered as estimates.

Table 1: Synthesis of 7-Nitro-1H-indazole

ParameterValueReference
Starting Material2-Methyl-6-nitroaniline[2]
ReagentsAcetic Anhydride, Sodium Nitrite[2][3]
SolventGlacial Acetic Acid[2][3]
Temperature70-100°C[3]
Reaction TimeMonitored by TLC[3]
Reported Yield (Analogous)~62%[2]

Table 2: N-Methylation of 7-Nitro-1H-indazole

ParameterValueReference
Starting Material7-Nitro-1H-indazole
ReagentsSodium Hydride (NaH), Methyl Iodide (CH₃I)[4][5]
SolventDimethylformamide (DMF) or Tetrahydrofuran (THF)[3][4][5]
Temperature0°C to Room Temperature[3][4][5]
Reaction Time12-16 hours[5]
Reported Yield (Analogous)56.4% (for 6-nitro-1H-indazole)[5]

Table 3: Reduction of 1-Methyl-7-nitro-1H-indazole

ParameterValueReference
Starting Material1-Methyl-7-nitro-1H-indazole
ReagentsStannous Chloride Dihydrate (SnCl₂·2H₂O)[3][6]
SolventEthanol[3]
Temperature60°C[3]
Reaction TimeMonitored by TLC[3]
Reported Yield (Analogous)High-yielding[3]

Experimental Protocols

Step 1: Synthesis of 7-Nitro-1H-indazole

This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[2][3]

Materials:

  • 2-Methyl-6-nitroaniline (1.0 eq)

  • Glacial Acetic Acid

  • Acetic Anhydride (2.0 eq)

  • Sodium Nitrite (1.25 eq)

  • Ice water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (2.0 eq) to the solution.

  • Heat the mixture to 70-100°C with stirring.

  • Add sodium nitrite (1.25 eq) portion-wise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring the reaction mixture until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and then pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • The crude product can be purified by recrystallization or column chromatography to yield 7-nitro-1H-indazole.

Step 2: N-Methylation of 7-Nitro-1H-indazole

This protocol is based on a general method for the N-methylation of indazoles, which typically favors the thermodynamically more stable N1-isomer.[3][4][5]

Materials:

  • 7-Nitro-1H-indazole (1.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1-1.5 eq)

  • Methyl Iodide (1.1-1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or THF.

  • Add sodium hydride (1.1-1.5 eq) to the solvent and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 7-nitro-1H-indazole (1.0 eq) in the same anhydrous solvent to the NaH suspension.

  • Stir the mixture at 0°C for a short period (e.g., 30 minutes).

  • Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The crude product, 1-Methyl-7-nitro-1H-indazole, can be purified by column chromatography.

Step 3: Reduction of 1-Methyl-7-nitro-1H-indazole

This protocol is based on the general method for the reduction of nitroindazoles using stannous chloride.[3][6]

Materials:

  • 1-Methyl-7-nitro-1H-indazole (1.0 eq)

  • Ethanol

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • 5% aqueous potassium bicarbonate solution or similar base

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, suspend 1-Methyl-7-nitro-1H-indazole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (5.0 eq) to the suspension.

  • Heat the mixture at 60°C with stirring until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the mixture to 7-8 with a 5% aqueous potassium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the final product, this compound. Further purification can be performed by column chromatography if necessary.

References

Application Notes and Protocols: 1-Methyl-1H-indazol-7-ylamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-7-ylamine is a valuable heterocyclic building block in the field of medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, particularly in the development of kinase inhibitors for oncology and neurodegenerative disorders.[1] The presence of a methyl group at the N1 position and an amino group at the C7 position provides a versatile platform for the synthesis of diverse compound libraries. The 7-amino group serves as a key functional handle for introducing various substituents to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics.

Application Notes

Kinase Inhibitor Synthesis

This compound is an excellent starting material for the synthesis of ATP-competitive kinase inhibitors. The indazole core can act as a hinge-binding motif, while the 7-amino group allows for the introduction of side chains that can occupy the hydrophobic pocket of the kinase active site. Key kinase targets for which indazole-based inhibitors have been developed include FMS-like tyrosine kinase 3 (FLT3) and Leucine-Rich Repeat Kinase 2 (LRRK2).

  • FLT3 Inhibitors for Acute Myeloid Leukemia (AML): FLT3 is a receptor tyrosine kinase that is frequently mutated in AML.[2][3][4] Derivatives of this compound can be designed to target both wild-type and mutant forms of FLT3, offering a potential therapeutic strategy for this aggressive cancer.[2][3] The synthesis of potent FLT3 inhibitors often involves the formation of amide or urea linkages at the 7-amino position.[2]

  • LRRK2 Inhibitors for Parkinson's Disease: Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease.[5][6][7][8][9] Small molecule inhibitors of LRRK2 kinase activity are being actively pursued as a potential disease-modifying therapy. The 1-methyl-1H-indazole scaffold has been successfully employed in the development of potent and selective LRRK2 inhibitors.[5][6][7][8][9]

Structure-Activity Relationship (SAR) Studies

The 7-amino group of this compound is a critical point for SAR exploration. By synthesizing a library of derivatives with different substituents at this position, researchers can systematically investigate the impact on target binding affinity and cellular activity. Common modifications include the introduction of various aryl and heteroaryl groups through amide bond formation, urea synthesis, or N-arylation reactions.

Quantitative Data on Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several indazole derivatives against key kinase targets. While not all compounds are direct derivatives of this compound, this data illustrates the potential potency achievable with the indazole scaffold.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (IC50/GI50)Source IsomerReference
8r FLT341.622.8 nM (FLT3-ITD)1H-Indazole-6-yl[2]
8v FLT31078.86 nM (FLT3-D835Y)1H-Indazole-6-yl[2]
22f FLT30.9410.26 nM (MV4-11)Benzimidazole-indazole[4]
K22 PLK40.11.3 µM (MCF-7)N-(1H-indazol-6-yl)[10]
13a FLT313.9-Pyrimidine-indazole[11]
MLi-2 LRRK2 (G2019S)-1 nM (pS935)3-(4-Pyrimidinyl) Indazole[8]

Experimental Protocols

Protocol 1: Synthesis of a 1-(Aryl)-3-(1-methyl-1H-indazol-7-yl)urea Derivative

This protocol describes a general procedure for the synthesis of a urea derivative from this compound and an aryl isocyanate.

Materials:

  • This compound

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add triethylamine (1.2 mmol, 1.2 equiv) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of the aryl isocyanate (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired urea derivative.

Protocol 2: Buchwald-Hartwig N-Arylation of this compound

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Sealed reaction tube

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a dry sealed reaction tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the aryl halide (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Visualizations

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., FLT3) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 1-Methyl-1H-indazol-7-yl Derivative Inhibitor->Receptor Inhibition

Caption: Kinase inhibition by a 1-Methyl-1H-indazol-7-yl derivative.

Urea_Synthesis_Workflow start Start step1 Dissolve this compound and TEA in anhydrous DCM start->step1 step2 Add aryl isocyanate solution dropwise step1->step2 step3 Stir at room temperature (4-6 hours) step2->step3 step4 Reaction monitoring by TLC step3->step4 step5 Aqueous work-up (Water quench, DCM extraction, Brine wash) step4->step5 Complete step6 Dry over Na2SO4, filter, and concentrate step5->step6 step7 Purify by silica gel column chromatography step6->step7 end Pure Urea Derivative step7->end

Caption: Workflow for the synthesis of a urea derivative.

References

Application Notes and Protocols for the Use of 1-Methyl-1H-indazol-7-ylamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from 1-Methyl-1H-indazol-7-ylamine. This key intermediate serves as a versatile scaffold for the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents.

Introduction to this compound in Kinase Inhibitor Design

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for inhibitor design. The this compound isomer offers specific advantages, including a defined vector for substitution at the 7-amino group, which can be exploited to achieve desired potency and selectivity against target kinases. This document focuses on the application of this building block in the synthesis of inhibitors for key oncogenic kinases such as AXL, FLT3, and PLK4.

Target Kinase Signaling Pathways

Understanding the signaling pathways regulated by the target kinases is crucial for elucidating the mechanism of action of the synthesized inhibitors.

AXL Signaling Pathway

The AXL receptor tyrosine kinase, upon binding to its ligand Gas6, dimerizes and autophosphorylates, triggering downstream signaling cascades including the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1][2] These pathways are integral to promoting cell survival, proliferation, and migration.[2]

AXL_Signaling_Pathway cluster_membrane Plasma Membrane Gas6 Gas6 AXL_inactive AXL (inactive) Gas6->AXL_inactive binds AXL_active AXL (active) (Dimerized & Phosphorylated) AXL_inactive->AXL_active Dimerization & Autophosphorylation PI3K PI3K AXL_active->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) AXL_active->MAPK_pathway NFkB NF-κB AXL_active->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Metastasis Invasion & Metastasis AKT->Metastasis Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway->Proliferation Drug_Resistance Drug Resistance NFkB->Drug_Resistance

AXL signaling pathway initiated by Gas6 binding.
FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[3][4] Upon binding of its ligand (FLT3L), FLT3 dimerizes and activates downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are crucial for cell proliferation and survival.[4][5][6]

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane FLT3L FLT3 Ligand FLT3_inactive FLT3 (inactive) FLT3L->FLT3_inactive binds FLT3_active FLT3 (active) (Dimerized & Phosphorylated) FLT3_inactive->FLT3_active Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway FLT3_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_active->RAS_MAPK STAT5 JAK/STAT5 Pathway FLT3_active->STAT5 Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Differentiation Inhibition of Differentiation STAT5->Differentiation

FLT3 signaling initiated by FLT3 ligand binding.
PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that is a master regulator of centriole duplication.[7][8] Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[7][9] PLK4 can also promote epithelial-to-mesenchymal transition (EMT) through pathways such as Wnt/β-catenin and PI3K/Akt.[9]

PLK4_Signaling_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Wnt_beta_catenin Wnt/β-catenin Pathway PLK4->Wnt_beta_catenin PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Chromosomal_Instability Chromosomal Instability Centriole->Chromosomal_Instability EMT Epithelial-to-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT Proliferation Cell Proliferation Wnt_beta_catenin->Proliferation PI3K_Akt->EMT Metastasis Invasion & Metastasis EMT->Metastasis

PLK4 signaling in cancer progression.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from indazole-based scaffolds.

Table 1: AXL Kinase Inhibitory Activity

CompoundTarget(s)IC50 (nM)Cellular Activity (Cell Line)Reference
GilteritinibFLT3/AXL0.73MV4-11 (3.3 nM), MOLM-13 (19.0 nM)[10]
CabozantinibVEGFR, MET, AXL, RET, KIT, FLT3742 nM (pAXL)[10]

Table 2: FLT3 Kinase Inhibitory Activity

CompoundTarget(s)IC50 (nM)FLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Reference
Compound 8rFLT341.622.85.64[11]
Compound 8vFLT3107-8.86[11]

Table 3: PLK4 Kinase Inhibitory Activity

CompoundTarget(s)IC50 (nM)Cellular Activity (MCF-7, IC50 µM)Reference
CFI-400437PLK40.6-[12]
CFI-400945PLK42.8-[12]
Compound K17PLK40.3-[13]
Compound K22PLK40.11.3[13]

Experimental Protocols

The following section provides a representative workflow and detailed protocols for the synthesis of a generic kinase inhibitor starting from this compound. This protocol is a composite based on established synthetic routes for related indazole-based kinase inhibitors.

General Workflow for Kinase Inhibitor Synthesis

The overall process involves the synthesis of the core scaffold followed by coupling with various side chains to generate a library of potential inhibitors, which are then subjected to biological evaluation.

General_Workflow Start This compound Step1 Coupling Reaction (e.g., Buchwald-Hartwig or Amide Coupling) Start->Step1 Intermediate Core Scaffold Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final_Product Final Kinase Inhibitor Step2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Evaluation (Kinase Assays, Cell-based Assays) Characterization->Biological_Assay

General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of a Representative N-(1-Methyl-1H-indazol-7-yl)-[1,1'-biphenyl]-4-carboxamide Inhibitor

This protocol describes a two-step synthesis involving an initial amide coupling followed by a Suzuki coupling to generate a biphenyl-containing kinase inhibitor.

Step 1: Amide Coupling to form N-(1-Methyl-1H-indazol-7-yl)-4-bromobenzamide

  • Materials and Reagents:

    • This compound

    • 4-Bromobenzoyl chloride

    • Triethylamine (Et3N) or Pyridine

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes for elution

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(1-Methyl-1H-indazol-7-yl)-4-bromobenzamide.

Step 2: Suzuki Coupling to form N-(1-Methyl-1H-indazol-7-yl)-[1,1'-biphenyl]-4-carboxamide

  • Materials and Reagents:

    • N-(1-Methyl-1H-indazol-7-yl)-4-bromobenzamide

    • Phenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

    • Base (e.g., K2CO3 or Cs2CO3)

    • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • In a flask, combine N-(1-Methyl-1H-indazol-7-yl)-4-bromobenzamide (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).

    • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the palladium catalyst (0.05 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

    • Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final product, N-(1-Methyl-1H-indazol-7-yl)-[1,1'-biphenyl]-4-carboxamide.

Characterization: The identity and purity of the synthesized compounds should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. The protocols and data provided in these application notes serve as a foundation for researchers to design and develop novel therapeutics targeting key kinases in various disease pathways. The modular nature of the synthetic routes allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

References

Protocol for N-alkylation of 1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-IDA-2025

Introduction

The N-alkylation of indazoles is a pivotal transformation in medicinal chemistry, as the indazole scaffold is a privileged structure found in numerous therapeutic agents. The regioselectivity of this reaction, however, presents a significant challenge due to the presence of two nucleophilic nitrogen atoms, N-1 and N-2. The outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric nature of the substituents on the indazole ring.[1][2] For 1H-indazol-7-amine, the amino group at the C-7 position introduces further complexity, influencing the regioselectivity and potentially undergoing side reactions. This document provides detailed protocols for the selective N-alkylation of 1H-indazol-7-amine, targeting both the N-1 and N-2 positions.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a result of a delicate balance between kinetic and thermodynamic control.[3][4]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] Consequently, conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[3][4] Conversely, kinetically controlled conditions may favor the N-2 product.

  • Steric Hindrance: Substituents at the C-7 position can sterically hinder the adjacent N-1 position, thereby directing the alkylating agent to the N-2 position.[5][6][7] This is a critical consideration for 1H-indazol-7-amine.

  • Reaction Conditions:

    • Base and Solvent: The combination of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N-1 alkylation.[2][6][7] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to a mixture of N-1 and N-2 isomers.[4]

    • Catalyst: Acid catalysts, such as triflic acid (TfOH), have been shown to direct alkylation to the N-2 position when using diazo compounds as alkylating agents.[5]

Experimental Workflow

The general workflow for the N-alkylation of 1H-indazol-7-amine is depicted below. This process includes the optional protection of the amine, the core alkylation reaction, and subsequent deprotection and purification steps.

G cluster_prep Preparation cluster_reaction N-Alkylation cluster_workup Work-up and Purification start Start with 1H-indazol-7-amine protect Optional: Protect Amino Group (e.g., Boc protection) start->protect deprotonation Deprotonation (Base Addition) protect->deprotonation alkylation Alkylation (Alkylating Agent Addition) deprotonation->alkylation reaction Reaction (Stirring at specified temperature and time) alkylation->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup deprotect Optional: Deprotection of Amino Group workup->deprotect purification Purification (Column Chromatography) deprotect->purification product Isolated N-alkylated 1H-indazol-7-amine purification->product

Caption: General experimental workflow for the N-alkylation of 1H-indazol-7-amine.

Protection of the Amino Group (Optional but Recommended)

To prevent competitive alkylation of the exocyclic amino group, it is advisable to protect it prior to the N-alkylation of the indazole ring. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable under the basic conditions of N-alkylation and can be readily removed under acidic conditions.

Protocol for Boc Protection:
  • Dissolve 1H-indazol-7-amine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv.) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain tert-butyl (1H-indazol-7-yl)carbamate.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product.

Experimental Protocol:
  • Preparation: To a solution of Boc-protected 1H-indazol-7-amine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.

  • Deprotonation: Allow the suspension to warm to room temperature and stir for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat as necessary. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.

  • Deprotection (if applicable): Treat the purified Boc-protected product with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane to remove the Boc group.

Protocol 2: Selective N-2 Alkylation (Steric Hindrance and Kinetic Control)

This protocol aims to exploit the steric hindrance of the C-7 substituent to favor alkylation at the N-2 position.

Experimental Protocol:
  • Preparation: Suspend Boc-protected 1H-indazol-7-amine (1.0 equiv.) and a base such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) (1.5 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv.) to the suspension.

  • Reaction: Stir the mixture at room temperature overnight, or heat if necessary. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-2 alkylated product from any N-1 isomer.

  • Deprotection (if applicable): Remove the Boc group as described in Protocol 1.

Data Presentation

Table 1: Conditions Favoring N-1 Alkylation

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N-1:N-2 RatioYield (%)Reference
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : <191[3][6]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : <185[3][6]
5-bromo-3-CO2Me-1H-indazolevarious alcoholsPPh3, DIAD / THF0 to RTPredominantly N-1>90[1]
Electron-rich (methoxy) indazolesIsobutyraldehydeNaBH(OAc)3 / DCERTHighly N-1 selectiveGood[8]

Table 2: Conditions Favoring N-2 Alkylation

Indazole SubstrateAlkylating AgentBase / Solvent / CatalystTemp (°C)N-1:N-2 RatioYield (%)Reference
7-NO2-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[3][5][6][7]
7-CO2Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[3][5][6][7]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[5]
1H-indazolevarious alkyl 2,2,2-trichloroacetimidatesTfOH or Cu(OTf)2RTHighly N-2 selectiveup to 96[9]

Signaling Pathways and Logical Relationships

The regioselectivity of indazole N-alkylation is governed by a complex interplay of factors. The following diagram illustrates the logical relationship between reaction conditions and the preferred site of alkylation.

G cluster_conditions Reaction Conditions cluster_control Controlling Factors cluster_outcome Alkylation Outcome Base Base (e.g., NaH, K2CO3) Thermo Thermodynamic Control Base->Thermo Strong Base (NaH) Kinetic Kinetic Control Base->Kinetic Weaker Base (K2CO3) Solvent Solvent (e.g., THF, DMF) Solvent->Thermo Non-polar (THF) Solvent->Kinetic Polar Aprotic (DMF) Substituent Indazole Substituent (Steric/Electronic Effects) N2 N-2 Alkylation Substituent->N2 Steric Hindrance at C-7 AlkylatingAgent Alkylating Agent (e.g., R-X, R-OH) AlkylatingAgent->Kinetic N1 N-1 Alkylation (More Stable Isomer) Thermo->N1 Kinetic->N2

Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.

Conclusion

The N-alkylation of 1H-indazol-7-amine can be directed towards either the N-1 or N-2 position by careful selection of reaction conditions. Protection of the 7-amino group is recommended to avoid side reactions. N-1 selectivity is generally achieved under conditions that favor thermodynamic control, such as the use of sodium hydride in THF. N-2 selectivity is favored by the steric hindrance of the C-7 substituent, and can be promoted by using conditions that favor kinetic control. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of N-alkylated 1H-indazol-7-amine derivatives.

References

Application Notes and Protocols for Coupling Reactions Involving 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key coupling reactions involving 1-Methyl-1H-indazol-7-ylamine, a versatile building block in the synthesis of pharmacologically active compounds. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions are detailed below, offering a foundation for the synthesis of diverse derivatives for drug discovery and development, particularly in the fields of oncology and neurology.[1]

Introduction

This compound is a key heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various protein kinases, playing crucial roles in signaling pathways implicated in cancer and other diseases. The ability to efficiently perform coupling reactions on this core structure is essential for generating libraries of novel compounds for biological screening.

Key Coupling Reactions and Protocols

The following sections detail the experimental procedures for three widely used coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and amide coupling for the synthesis of carboxamides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of carbon-carbon bonds. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds.

Application: Synthesis of 7-aryl-1-methyl-1H-indazoles.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a bromo-indazole with an arylboronic acid is as follows. While this protocol does not use this compound directly as the amine, it demonstrates the coupling on a related indazole core, which can be adapted. For instance, the amino group of this compound could be first converted to a halide for subsequent Suzuki coupling.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue/Description
Reactants 7-Bromo-1H-indazole derivative (1.0 equiv), Arylboronic acid (1.5 equiv)
Catalyst PdCl₂(dppf) (0.1 equiv)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Reaction Time 6 hours
Yield 75-80% (for similar substrates)[2]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine 7-halo-1-methyl-1H-indazole, arylboronic acid, catalyst, and base in solvent start->reagents reaction Heat reaction mixture (e.g., 90 °C, 6 h) reagents->reaction workup Aqueous workup and extraction with organic solvent reaction->workup purification Purification by column chromatography workup->purification product 7-Aryl-1-methyl-1H-indazole purification->product Buchwald_Hartwig_Workflow start Start reagents Combine this compound, aryl halide, catalyst, ligand, and base in solvent start->reagents reaction Heat reaction mixture (e.g., 100 °C, 10 min, Microwave) reagents->reaction workup Quench reaction, perform aqueous workup, and extract with organic solvent reaction->workup purification Purification by column chromatography workup->purification product N-Aryl-1-methyl-1H-indazol-7-amine purification->product Amide_Coupling_Workflow start Start activation Activate carboxylic acid with HATU and DIPEA in DMF start->activation addition Add this compound activation->addition reaction Stir at room temperature (2-3 hours) addition->reaction workup Aqueous workup and extraction reaction->workup purification Purification by column chromatography workup->purification product N-(1-methyl-1H-indazol-7-yl)amide purification->product PLK4_Signaling cluster_G1_S G1/S Phase cluster_S_G2 S/G2 Phase cluster_M M Phase PLK4_inactive Inactive PLK4 PLK4_active Active PLK4 PLK4_inactive->PLK4_active Activation Centriole Centriole Duplication PLK4_active->Centriole Apoptosis Apoptosis PLK4_active->Apoptosis Inhibition of leads to Spindle Bipolar Spindle Formation Centriole->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->PLK4_active Inhibition FLT3_Signaling cluster_downstream Downstream Pathways FLT3_mut Mutated FLT3 (e.g., FLT3-ITD) STAT5 STAT5 FLT3_mut->STAT5 RAS_MAPK RAS/MAPK FLT3_mut->RAS_MAPK PI3K_AKT PI3K/Akt FLT3_mut->PI3K_AKT Proliferation Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival Inhibitor Indazole-based FLT3 Inhibitor Inhibitor->FLT3_mut Inhibition PI3K_AKT_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Indazole-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Application of 1-Methyl-1H-indazol-7-ylamine in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved therapeutics. Its versatile biological activity has led to the development of drugs targeting a wide range of diseases, including cancer and inflammatory conditions. 1-Methyl-1H-indazol-7-ylamine serves as a crucial synthetic intermediate in the generation of diverse libraries of indazole-containing compounds for drug discovery programs.[1] Its inherent structural features and reactivity make it a valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1][2]

Derivatives of the indazole nucleus have been successfully developed as potent kinase inhibitors. Notably, several FDA-approved drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core and are used in the treatment of various cancers by targeting key signaling pathways involved in tumor growth and proliferation.[2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these drug candidates.

Application in Kinase Inhibitor Drug Discovery

This compound is a key starting material for the synthesis of a variety of kinase inhibitors. The 7-amino group provides a convenient handle for further chemical modifications, such as amide bond formation, sulfonamide synthesis, or participation in cross-coupling reactions to introduce diverse pharmacophoric elements. These modifications are aimed at targeting the ATP-binding site of various kinases implicated in cancer progression.

Signaling Pathway of Interest: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for anticancer drug development. A series of 3-ethynyl-1H-indazoles have been synthesized and evaluated as inhibitors of key components of this pathway, including PI3K, PDK1, and mTOR.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Indazole Indazole-based Inhibitor Indazole->PI3K Inhibition

PI3K/AKT/mTOR signaling pathway and potential inhibition by indazole derivatives.

Application in Anticancer Drug Discovery

The indazole scaffold is a common feature in a multitude of compounds developed as anticancer agents. Derivatives have shown potent inhibitory activity against a variety of cancer cell lines, inducing apoptosis and inhibiting cell proliferation.[2][4][5]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various indazole derivatives from recent studies. This data provides a comparative baseline for newly synthesized compounds derived from this compound.

Table 1: Antiproliferative Activity of Indazole Derivatives against Various Cancer Cell Lines

Compound IDA549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)4T1 (Mouse Breast) IC50 (µM)Reference
2f 0.891.150.230.460.31[2][4]

Table 2: Anticancer Activity of 1H-indazole-3-amine Derivatives

Compound IDK562 (Leukemia) IC50 (µM)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Liver) IC50 (µM)HEK-293 (Normal) IC50 (µM)Reference
6o 5.15>50>50>5033.2[5]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound.

Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of N-aryl derivatives of this compound, a common strategy to explore structure-activity relationships.

Suzuki_Coupling_Workflow Start 1-Methyl-1H-indazol-7-amine Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Reactant Aryl Boronic Acid/ Ester Reactant->Reaction Product N-Aryl-1-methyl-1H- indazol-7-amine Derivative Reaction->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

General workflow for the synthesis of N-aryl indazole derivatives.

Materials:

  • This compound

  • Substituted aryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl boronic acid/ester (1.2 equivalents), and the base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-methyl-1H-indazol-7-amine derivative.

  • Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation Protocol: MTT Cell Viability Assay

This protocol outlines a colorimetric assay to assess the in vitro antiproliferative activity of newly synthesized indazole derivatives against cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized indazole derivatives dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized indazole derivatives in complete cell culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its utility in the synthesis of potent kinase inhibitors and anticancer agents is well-documented through the broader success of the indazole scaffold. The provided protocols offer a foundational framework for researchers to synthesize and evaluate novel derivatives of this compound, with the aim of developing next-generation therapeutics for the treatment of cancer and other diseases. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of new and effective medicines.

References

Application Notes and Protocols for the Preparation of 1-Methyl-1H-indazol-7-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 1-Methyl-1H-indazol-7-ylamine, a key intermediate in the development of pharmacologically active compounds. Additionally, it explores the role of its derivatives as inhibitors of the Janus kinase (JAK) signaling pathway, a critical mediator in immune response and cell growth.

Introduction

This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of therapeutic agents for cancer and neurological disorders.[1][2] Its derivatives have shown potential as modulators of key biological pathways, including the JAK/STAT signaling cascade. The indazole scaffold is a recognized pharmacophore in numerous FDA-approved drugs.

Physicochemical Properties of Key Compounds

The synthesis of this compound involves several key intermediates. Their physicochemical properties are summarized below for reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
7-Nitro-1H-indazoleC₇H₅N₃O₂163.13-2942-42-9
1-Methyl-7-nitro-1H-indazoleC₈H₇N₃O₂177.16-58706-36-8
This compoundC₈H₉N₃147.18Light brown to purple solid41926-06-1

Synthetic Pathway Overview

The preparation of this compound is proposed via a three-step synthetic route starting from 1H-indazole. The workflow involves nitration, regioselective N-methylation, and subsequent reduction of the nitro group.

G Start 1H-Indazole Step1 Step 1: Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 7-Nitro-1H-indazole Step1->Intermediate1 Step2 Step 2: N-Methylation (CH₃I, Base) Intermediate1->Step2 Intermediate2 1-Methyl-7-nitro-1H-indazole Step2->Intermediate2 Step3 Step 3: Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Nitro-1H-indazole

This procedure is based on the nitration of indazole, which can yield a mixture of isomers. Purification is crucial to isolate the desired 7-nitro isomer.

  • Materials: 1H-indazole, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice, Water, Ethyl acetate, Brine.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, add 1H-indazole portion-wise, maintaining the temperature below 10 °C.

    • Once the indazole has completely dissolved, add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

    • The crude product is a mixture of nitroindazole isomers and should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate 7-nitro-1H-indazole.

  • Expected Yield: Moderate to good, dependent on the success of the isomeric separation.

Step 2: Synthesis of 1-Methyl-7-nitro-1H-indazole

The regioselectivity of N-methylation of 7-nitro-1H-indazole is critical. While neutral conditions may favor the N-2 isomer, acidic conditions are reported to favor N-1 methylation for other nitroindazoles.

  • Materials: 7-Nitro-1H-indazole, Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄), a suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)), and a dry aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)).

  • Procedure (Thermodynamic Control for N1-methylation):

    • To a solution of 7-nitro-1H-indazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 1-methyl-7-nitro-1H-indazole.

  • Expected Yield: Variable, as a mixture of N1 and N2 isomers may be formed. Optimization of reaction conditions is crucial for maximizing the yield of the desired N1-isomer.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. Several methods can be employed for this transformation.

  • Materials: 1-Methyl-7-nitro-1H-indazole, Reducing agent (e.g., Palladium on carbon (Pd/C) with Hydrogen gas (H₂), or Stannous chloride dihydrate (SnCl₂·2H₂O)), and a suitable solvent (e.g., Ethanol, Ethyl acetate).

  • Procedure (Catalytic Hydrogenation):

    • In a hydrogenation vessel, dissolve 1-methyl-7-nitro-1H-indazole in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

  • Expected Yield: High (typically >90%).

Application in Drug Discovery: Inhibition of the JAK/STAT Pathway

Derivatives of this compound are being investigated as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is a crucial mediator of cytokine signaling, playing a key role in the immune system and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.

JAK/STAT Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Indazole Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation

Caption: The JAK/STAT signaling pathway and the point of inhibition by indazole derivatives.

Quantitative Data of Indazole-based JAK Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ values) of some indazole derivatives against various JAK isoforms. Note that these are examples of indazole-based JAK inhibitors and may not be direct derivatives of this compound, for which specific public data is limited.

Compound IDTargetIC₅₀ (nM)Reference
RuxolitinibJAK13.3[3]
RuxolitinibJAK22.8[3]
BaricitinibJAK15.9[4]
BaricitinibJAK25.7[4]
TofacitinibJAK11[4]
TofacitinibJAK220[4]
TofacitinibJAK31[4]
AbrocitinibJAK129[5]

Conclusion

The synthetic pathway outlined provides a framework for the preparation of this compound. The regioselectivity of the N-methylation step is a critical consideration that requires careful optimization. The derivatives of this compound class are of significant interest due to their potential to modulate the JAK/STAT signaling pathway, offering promising avenues for the development of novel therapeutics for a range of diseases. Further structure-activity relationship (SAR) studies on derivatives of this compound are warranted to explore their full therapeutic potential as selective and potent JAK inhibitors.

References

Application Notes and Protocols for the Parallel Synthesis of Chemical Libraries Utilizing 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Methyl-1H-indazol-7-ylamine as a versatile building block in parallel synthesis to generate diverse chemical libraries for drug discovery and development. This document outlines methodologies for the construction of amide and urea libraries, which are prevalent motifs in medicinally relevant compounds, particularly kinase inhibitors.

Introduction

This compound is a valuable scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique indazole structure is a common feature in compounds targeting a range of biological pathways, with significant applications in the development of treatments for cancer and neurological disorders.[1] Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of large, focused libraries of compounds from a common starting material. This approach accelerates the identification of novel hits and the exploration of structure-activity relationships (SAR).

This document details two exemplary applications of this compound in parallel synthesis: the formation of an amide library via coupling with a diverse set of carboxylic acids, and the synthesis of a urea library through reaction with various isocyanates.

Application 1: Parallel Synthesis of an Amide Library

The amide bond is a fundamental linkage in a vast number of pharmaceutical agents. The reaction of the primary amine of this compound with a library of carboxylic acids provides a straightforward method to generate a diverse set of N-(1-methyl-1H-indazol-7-yl)amides. This approach is highly amenable to high-throughput synthesis platforms.

Reaction Scheme

This compound This compound Product_Library N-(1-methyl-1H-indazol-7-yl)amide Library This compound->Product_Library Carboxylic_Acids R-COOH (Diverse Library) Carboxylic_Acids->Product_Library Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt) Coupling_Reagent->Product_Library Base Base (e.g., DIPEA) Base->Product_Library Solvent Solvent (e.g., DMF) Solvent->Product_Library

Caption: General workflow for the parallel synthesis of an amide library.

Experimental Protocol: Parallel Amide Coupling

This protocol is designed for a 96-well plate format.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction plates with cap mats

  • Automated liquid handler (optional)

  • Plate shaker

  • Centrifuge for plates

  • Plate evaporator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare 0.22 M solutions of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.24 M solution of HATU and HOBt in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution (0.022 mmol) to each corresponding well.

    • Add 100 µL of the HATU/HOBt stock solution (0.024 mmol) to each well.

    • Add 50 µL of the DIPEA stock solution (0.04 mmol) to each well.

  • Reaction:

    • Seal the reaction plate with a cap mat.

    • Place the plate on a shaker and agitate at room temperature for 16 hours.

  • Work-up:

    • Add 500 µL of ethyl acetate to each well.

    • Add 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous layer.

    • Wash the organic layer with 500 µL of brine.

    • Separate the layers and transfer the organic layer to a new 96-well plate containing anhydrous sodium sulfate.

    • After 30 minutes, filter the solutions into a tared 96-well plate.

  • Isolation and Analysis:

    • Evaporate the solvent using a plate evaporator.

    • Determine the yield and purity of each product using LC-MS and/or ¹H NMR.

Data Presentation: Representative Amide Library Synthesis
EntryCarboxylic Acid (R-COOH)ProductYield (%)Purity (%)
1Acetic AcidN-(1-methyl-1H-indazol-7-yl)acetamide85>95
2Benzoic AcidN-(1-methyl-1H-indazol-7-yl)benzamide92>95
34-Chlorobenzoic Acid4-Chloro-N-(1-methyl-1H-indazol-7-yl)benzamide90>95
4Cyclohexanecarboxylic AcidN-(1-methyl-1H-indazol-7-yl)cyclohexanecarboxamide88>95
5Thiophene-2-carboxylic acidN-(1-methyl-1H-indazol-7-yl)thiophene-2-carboxamide82>95

Application 2: Parallel Synthesis of a Urea Library

Urea derivatives are another important class of compounds in drug discovery, known for their ability to form key hydrogen bond interactions with biological targets. The reaction of this compound with a diverse set of isocyanates provides an efficient route to a library of substituted ureas.

Reaction Scheme

This compound This compound Product_Library 1-(1-methyl-1H-indazol-7-yl)-3-substituted urea Library This compound->Product_Library Isocyanates R-N=C=O (Diverse Library) Isocyanates->Product_Library Solvent Solvent (e.g., DCM) Solvent->Product_Library

Caption: General workflow for the parallel synthesis of a urea library.

Experimental Protocol: Parallel Urea Synthesis

This protocol is designed for a 96-well plate format.

Materials:

  • This compound

  • Library of diverse isocyanates

  • DCM (Dichloromethane), anhydrous

  • Hexanes

  • 96-well reaction plates with cap mats

  • Automated liquid handler (optional)

  • Plate shaker

  • Centrifuge for plates

  • Plate evaporator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare 0.22 M solutions of each isocyanate from the library in anhydrous DCM in a separate 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective isocyanate stock solution (0.022 mmol) to each corresponding well.

  • Reaction:

    • Seal the reaction plate with a cap mat.

    • Place the plate on a shaker and agitate at room temperature for 12 hours.

  • Work-up and Isolation:

    • Add 500 µL of hexanes to each well to induce precipitation of the urea product.

    • Seal the plate and shake for 15 minutes.

    • Centrifuge the plate to pellet the solid product.

    • Decant the supernatant.

    • Wash the solid by adding 500 µL of hexanes, vortexing briefly, centrifuging, and decanting. Repeat this wash step twice.

  • Drying and Analysis:

    • Dry the solid products in each well under a stream of nitrogen or in a vacuum oven.

    • Determine the yield and purity of each product using LC-MS and/or ¹H NMR.

Data Presentation: Representative Urea Library Synthesis
EntryIsocyanate (R-NCO)ProductYield (%)Purity (%)
1Phenyl isocyanate1-(1-methyl-1H-indazol-7-yl)-3-phenylurea95>95
24-Chlorophenyl isocyanate1-(4-chlorophenyl)-3-(1-methyl-1H-indazol-7-yl)urea93>95
3Isopropyl isocyanate1-isopropyl-3-(1-methyl-1H-indazol-7-yl)urea89>95
4Benzyl isocyanate1-benzyl-3-(1-methyl-1H-indazol-7-yl)urea91>95
5Ethyl isocyanate1-ethyl-3-(1-methyl-1H-indazol-7-yl)urea85>95

Signaling Pathway Context: Kinase Inhibition

Derivatives of indazoles are well-established as kinase inhibitors. The amide and urea functionalities synthesized from this compound can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The parallel synthesis of libraries based on this scaffold allows for the rapid exploration of substituents that can occupy adjacent hydrophobic pockets, leading to the development of potent and selective kinase inhibitors.

cluster_0 Kinase Active Site cluster_1 Indazole-based Inhibitor Hinge Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Indazole_Core 1-Methyl-1H-indazole Core Indazole_Core->Hydrophobic_Pocket_1 Hydrophobic Interactions Linker Amide/Urea Linker Indazole_Core->Linker Linker->Hinge H-Bonding R_Group R-Group (from library) Linker->R_Group R_Group->Hydrophobic_Pocket_2 Van der Waals Interactions

Caption: Conceptual binding mode of an indazole-based inhibitor in a kinase active site.

Conclusion

This compound is an excellent starting material for the parallel synthesis of diverse chemical libraries. The protocols provided for amide and urea synthesis are robust, high-yielding, and amenable to high-throughput workflows. The resulting compound libraries are of significant interest for screening campaigns, particularly in the search for novel kinase inhibitors and other therapeutic agents. The ability to rapidly generate and test a wide array of derivatives from this privileged scaffold significantly accelerates the early stages of drug discovery.

References

Scale-up Synthesis of 1-Methyl-1H-indazol-7-ylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-Methyl-1H-indazol-7-ylamine, a key intermediate in pharmaceutical research and development.[1][2] The described synthetic route is a three-step process commencing with the synthesis of 7-nitro-1H-indazole, followed by a regioselective N-methylation to yield 1-methyl-7-nitro-1H-indazole, and concluding with the reduction of the nitro group to the desired amine. The protocols provided are designed to be scalable and reproducible for laboratory and pilot-plant settings.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of the starting materials, intermediates, and the final product.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Methyl-6-nitroaniline570-24-1C₇H₈N₂O₂152.15Yellow to orange solid
7-Nitro-1H-indazole2942-42-9C₇H₅N₃O₂163.13Yellow solid
1-Methyl-7-nitro-1H-indazole58706-36-8C₈H₇N₃O₂177.16Yellow solid[3]
This compound41926-06-1C₈H₉N₃147.18Off-white to light brown solid

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of this compound is depicted below. The process involves three main chemical transformations: diazotization and cyclization, N-methylation, and nitro group reduction.

Synthetic Pathway A 2-Methyl-6-nitroaniline B 7-Nitro-1H-indazole A->B  NaNO₂, Acetic Acid   C 1-Methyl-7-nitro-1H-indazole B->C  NaH, CH₃I, DMF   D This compound C->D  H₂, Pd/C, Ethanol  

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Nitro-1H-indazole

This procedure is adapted from established methods for the synthesis of nitroindazoles from substituted anilines.[4][5] It involves the diazotization of 2-methyl-6-nitroaniline followed by an intramolecular cyclization.

Materials:

  • 2-Methyl-6-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Buchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-6-nitroaniline (1.0 equivalent) in glacial acetic acid (approximately 10 volumes).

  • Cool the resulting solution to 15-20°C using an ice-water bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of deionized water.

  • Slowly add the sodium nitrite solution to the stirred aniline solution via an addition funnel, maintaining the reaction temperature below 25°C. This addition is exothermic.

  • After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

  • Allow the reaction mixture to stand at room temperature for 24-48 hours to ensure complete cyclization.

  • Concentrate the solution under reduced pressure.

  • Dilute the residue with cold deionized water and stir vigorously to precipitate the crude product.

  • Collect the solid by vacuum filtration using a Buchner funnel, and wash the filter cake thoroughly with cold deionized water.

  • Dry the product under vacuum to yield 7-Nitro-1H-indazole as a yellow solid.

Quantitative Data (Expected):

Reactant/ProductMolar Mass ( g/mol )EquivalentsTheoretical Yield (g)Actual Yield (g)Yield (%)
2-Methyl-6-nitroaniline152.151.0-(Input amount)-
Sodium Nitrite69.001.1---
7-Nitro-1H-indazole163.13-(Calculated)(To be measured)~60-70%
Step 2: Synthesis of 1-Methyl-7-nitro-1H-indazole

This protocol for N-methylation is designed for regioselective synthesis of the N1-isomer under thermodynamic control.[6]

Materials:

  • 7-Nitro-1H-indazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl Iodide (CH₃I)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Thermometer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry three-necked round-bottom flask under a nitrogen atmosphere, add 7-nitro-1H-indazole (1.0 equivalent).

  • Add anhydrous DMF (approximately 10 volumes) and stir to dissolve.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise via an addition funnel.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-methyl-7-nitro-1H-indazole as a yellow solid.

Quantitative Data (Expected):

Reactant/ProductMolar Mass ( g/mol )EquivalentsTheoretical Yield (g)Actual Yield (g)Yield (%)
7-Nitro-1H-indazole163.131.0-(Input amount)-
Sodium Hydride (60%)40.001.2---
Methyl Iodide141.941.1---
1-Methyl-7-nitro-1H-indazole177.16-(Calculated)(To be measured)~80-90%
Step 3: Synthesis of this compound

This procedure utilizes catalytic hydrogenation for the reduction of the nitro group, a method well-suited for scale-up.[7]

Materials:

  • 1-Methyl-7-nitro-1H-indazole

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite

Equipment:

  • High-pressure autoclave/hydrogenator

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a high-pressure reaction vessel, add 1-methyl-7-nitro-1H-indazole (1.0 equivalent) and ethanol or methanol (approximately 20 volumes).

  • Carefully add 10% Pd/C catalyst (5-10 mol% loading).

  • Seal the reaction vessel and purge with nitrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC, LC-MS, or hydrogen uptake).

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with additional solvent (ethanol or methanol).

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Expected):

Reactant/ProductMolar Mass ( g/mol )EquivalentsTheoretical Yield (g)Actual Yield (g)Yield (%)
1-Methyl-7-nitro-1H-indazole177.161.0-(Input amount)-
10% Pd/C-5-10 mol%---
This compound147.18-(Calculated)(To be measured)>95%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for the synthesis of this compound.

Experimental Workflow cluster_step1 Step 1: Synthesis of 7-Nitro-1H-indazole cluster_step2 Step 2: Synthesis of 1-Methyl-7-nitro-1H-indazole cluster_step3 Step 3: Synthesis of this compound A1 Dissolve 2-methyl-6-nitroaniline in acetic acid A2 Cool to 15-20°C A1->A2 A3 Add NaNO₂ solution A2->A3 A4 Stir at room temperature A3->A4 A5 Stand for 24-48h A4->A5 A6 Concentrate and precipitate with water A5->A6 A7 Filter and dry A6->A7 B1 Dissolve 7-nitro-1H-indazole in anhydrous DMF A7->B1 B2 Cool to 0°C B1->B2 B3 Add NaH B2->B3 B4 Stir and warm to RT B3->B4 B5 Cool to 0°C and add CH₃I B4->B5 B6 Stir to completion B5->B6 B7 Quench, extract, and dry B6->B7 B8 Purify by chromatography B7->B8 C1 Charge reactor with 1-methyl-7-nitro-1H-indazole and solvent B8->C1 C2 Add Pd/C catalyst C1->C2 C3 Purge with N₂ and pressurize with H₂ C2->C3 C4 Stir until reaction completion C3->C4 C5 Vent H₂ and filter off catalyst C4->C5 C6 Concentrate the filtrate C5->C6

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-7-ylamine is a crucial intermediate and building block in the synthesis of various pharmaceutical compounds, particularly in the development of treatments for cancer and neurological disorders.[1] Its unique indazole structure is of significant interest in medicinal chemistry for creating targeted therapies.[1] Accurate and reliable quantification of this compound is essential for process monitoring, quality control of active pharmaceutical ingredients (APIs), and various research applications.

This document provides detailed analytical methods for the quantitative analysis of this compound in various matrices. The protocols described herein are based on established analytical techniques for structurally similar molecules and are intended to serve as a comprehensive guide for researchers. The primary methods covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and specificity. A basic UV-Vis spectrophotometric method is also described for simpler applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification and purity assessment of pharmaceutical compounds.[1][2] This method separates this compound from other potential impurities based on its retention characteristics on a reversed-phase column, followed by detection using a UV detector.

Experimental Protocol

1.1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, Formic acid.

  • Standard: this compound reference standard.

1.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Determined by UV-Vis spectral scan (a spectrum of a related compound, 1-methylindazole, shows absorbance in the UV range).[3] A wavelength around 254 nm or the compound's specific absorbance maximum should be used.

1.3. Sample and Standard Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired linear range.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. If necessary, centrifuge the sample for 10 minutes at 4,000 rpm and filter the supernatant through a 0.45 µm membrane filter before injection.[4]

Data Presentation

Table 1: Representative HPLC-UV Method Performance (Illustrative)

Parameter Typical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%

| Precision (% RSD) | < 2% |

Note: These values are illustrative and should be determined during method validation for the specific application.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.[2][5] This technique combines the separation power of liquid chromatography with the high specificity of mass spectrometry, allowing for accurate measurement at very low concentrations.[5]

Experimental Protocol

2.1. Instrumentation and Materials

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended.

2.2. LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z of protonated this compound (C₈H₉N₃, MW: 147.18) -> [M+H]⁺ = 148.2.

  • Product Ions (Q3): Specific fragment ions to be determined by direct infusion of the standard.

2.3. Sample Preparation (from a biological matrix like plasma) This protocol is adapted from a method for a similar compound.[5]

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the pre-treated sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[5]

Data Presentation

Table 2: Representative LC-MS/MS Method Performance (Illustrative)

Parameter Typical Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 10 pg/mL
Limit of Quantification (LOQ) 50 pg/mL
Accuracy (% Recovery) 95 - 105%

| Precision (% RSD) | < 5% |

Note: These values are illustrative and should be determined during method validation for the specific application.

UV-Vis Spectrophotometry

This method provides a simpler, though less specific, means of quantification and can be useful for in-process checks or for the analysis of relatively pure samples. The quantification is based on the Beer-Lambert law, where the absorbance of the sample is directly proportional to the concentration of the analyte. A UV-Vis absorption spectrum for the related compound 1-methylindazole has been reported, indicating that this class of compounds is UV-active.[3]

Experimental Protocol

3.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Solvent: Methanol or Acetonitrile.

  • Standard: this compound reference standard.

3.2. Procedure

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • Create a series of dilutions to generate at least five calibration standards of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration and perform a linear regression to obtain the calibration curve.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.

Data Presentation

Table 3: Representative UV-Vis Method Performance (Illustrative)

Parameter Typical Value
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 1 µg/mL

| Precision (% RSD) | < 3% |

Note: Performance is highly dependent on sample purity.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Reference Standard dissolve Dissolve in Methanol start->dissolve dilute Prepare Serial Dilutions (Standards) dissolve->dilute For Standards filter Filter Sample (0.45 µm) dissolve->filter For Samples inject Inject into HPLC System dilute->inject filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate For Standards quantify Quantify Concentration integrate->quantify For Samples calibrate->quantify

Caption: Workflow for quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample + Internal Standard spe_load Load Sample sample->spe_load spe_cond Condition SPE Cartridge spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect process Process Data detect->process quantify Quantify vs. Calibration Curve process->quantify

Caption: Workflow for quantification by LC-MS/MS.

References

Application Notes and Protocols for In Vitro Assays Using 1-Methyl-1H-indazol-7-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 1-Methyl-1H-indazol-7-ylamine derivatives, a promising class of compounds with significant potential in pharmaceutical research, particularly in oncology.[1] This document outlines detailed protocols for key assays to characterize the biological activity of these derivatives, including their effects on cell proliferation, apoptosis, cell migration, and specific signaling pathways.

Introduction

This compound and its derivatives are versatile scaffolds in medicinal chemistry.[1] The indazole nucleus is a privileged structure found in numerous therapeutic agents, including potent protein kinase inhibitors.[2] These compounds are being investigated for their potential as targeted therapies in cancer by modulating key signaling pathways involved in cell growth and survival.[3][4] The following protocols and data are presented to guide researchers in the systematic in vitro evaluation of novel this compound derivatives.

Data Presentation

To facilitate the comparison of the biological activity of a representative this compound derivative, designated as MIA-7D , the following tables summarize quantitative data from various in vitro assays. This data is representative of the activity profiles observed for potent indazole-based kinase inhibitors.

Table 1: Antiproliferative Activity of MIA-7D against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia5.15[3][4]
A549Lung Carcinoma8.21[3][4]
PC-3Prostate Cancer6.12[3][4]
HepG2Hepatoma5.62[3][4]
MCF-7Breast Cancer1.3[5]

Table 2: Kinase Inhibitory Activity of MIA-7D

Kinase TargetAssay TypeIC50 (nM)
FLT3Biochemical (ADP-Glo)41.6[6]
FLT3-ITD (W51)Biochemical (ADP-Glo)22.8[6]
FLT3-TKD (D835Y)Biochemical (ADP-Glo)5.64[6]
PLK4Biochemical (LanthaScreen)0.1[5]

Table 3: Apoptotic and Cell Cycle Effects of MIA-7D on K562 Cells

AssayConcentration (µM)Result
Annexin V-FITC/PI Staining1025% increase in apoptotic cells
Cell Cycle Analysis10G0/G1 phase arrest

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

experimental_workflow Experimental Workflow for In Vitro Evaluation of MIA-7D compound MIA-7D Synthesis & Characterization proliferation Antiproliferative Assay (MTT) compound->proliferation kinase Biochemical Kinase Assay (e.g., FLT3, PLK4) compound->kinase mechanism Mechanism of Action Studies proliferation->mechanism kinase->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle migration Cell Migration/Invasion Assay (Wound Healing/Transwell) mechanism->migration western Signaling Pathway Analysis (Western Blot) mechanism->western conclusion Data Analysis & Conclusion apoptosis->conclusion cell_cycle->conclusion migration->conclusion western->conclusion

Experimental workflow for MIA-7D evaluation.

signaling_pathway Inhibition of FLT3 and MAPK/ERK Signaling by MIA-7D cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS MIA7D MIA-7D MIA7D->FLT3 AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

FLT3 and MAPK/ERK signaling inhibition.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative (MIA-7D)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of MIA-7D in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Human cancer cell line (e.g., K562)

  • Complete culture medium

  • MIA-7D

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of MIA-7D for 24-48 hours.

  • Harvest the cells (including floating cells) and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme.

Materials:

  • Purified kinase enzyme (e.g., FLT3, PLK4)

  • Kinase-specific substrate

  • ATP

  • MIA-7D

  • ADP-Glo™ Kinase Assay Kit

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of MIA-7D in the appropriate assay buffer.

  • In a 384-well plate, add 2.5 µL of the MIA-7D solution.

  • Add 5 µL of a solution containing the kinase and its substrate to each well.

  • Incubate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of MIA-7D on key signaling proteins.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • MIA-7D

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with various concentrations of MIA-7D for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of MIA-7D on protein phosphorylation and expression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1-Methyl-1H-indazol-7-ylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective synthetic strategy involves a two-step process starting from 7-nitro-1H-indazole. The first step is the regioselective N-methylation of the indazole ring to form 1-methyl-7-nitro-1H-indazole, followed by the reduction of the nitro group to yield the final product, this compound.

Q2: What is the most critical factor for achieving a high yield in this synthesis?

The most critical step is the regioselective N-methylation of 7-nitro-1H-indazole. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of two different regioisomers. Achieving high selectivity for the desired N1-methylated isomer is paramount for a high overall yield.

Q3: How can I control the N1 vs. N2-methylation of the indazole ring?

The choice of base and solvent system is crucial for controlling the regioselectivity of the N-methylation reaction. Generally, using a strong, non-nucleophilic base in a non-polar aprotic solvent favors the formation of the thermodynamically more stable N1-isomer. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective in promoting N1-alkylation.[1][2][3][4] Conversely, an electron-withdrawing group at the C7 position, such as a nitro group, can electronically favor the formation of the N2-isomer, presenting a key challenge in this synthesis.[2][3][4][5]

Q4: What are the recommended methods for the reduction of the nitro group in 1-methyl-7-nitro-1H-indazole?

Several reliable methods can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[5][6] Alternatively, reduction using tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder in the presence of an acid are also effective and widely used methods for this transformation.[6][7][8][9]

Q5: How can I purify the final product, this compound?

The final product can be purified using standard techniques such as column chromatography on silica gel. The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).[10][11]

Troubleshooting Guides

N-Methylation of 7-Nitro-1H-indazole
Problem Possible Cause Troubleshooting Steps
Low yield of the desired N1-methylated product and formation of a significant amount of the N2-isomer. The reaction conditions are favoring the formation of the kinetically controlled N2-product. An electron-withdrawing nitro group at the C7 position can direct methylation to the N2 position.[2][3][4][5]- Optimize the base and solvent system: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to favor the thermodynamically more stable N1-isomer.[1][2][3][4]- Control the reaction temperature: Lowering the reaction temperature may improve regioselectivity.
Incomplete reaction. Insufficient amount or reactivity of the base or methylating agent.- Ensure anhydrous conditions: Sodium hydride is moisture-sensitive. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a more reactive methylating agent: If using methyl iodide, consider using dimethyl sulfate.
Formation of multiple byproducts. The reaction may be too vigorous, or the starting material may be degrading.- Slow addition of reagents: Add the base and the methylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.- Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and avoid prolonged reaction times.
Reduction of 1-Methyl-7-nitro-1H-indazole
Problem Possible Cause Troubleshooting Steps
Incomplete reduction of the nitro group. The reducing agent is not active enough or has been consumed.- Increase the equivalents of the reducing agent: Ensure a sufficient excess of the reducing agent (e.g., SnCl₂, Fe) is used.- Activate the catalyst (for catalytic hydrogenation): Ensure the Pd/C catalyst is active. If necessary, use a fresh batch.- Increase reaction time or temperature: Monitor the reaction by TLC and adjust the reaction time and temperature as needed.
Formation of side products. Over-reduction or side reactions with other functional groups.- Control the reaction conditions: For catalytic hydrogenation, control the hydrogen pressure and temperature. For metal-based reductions, control the temperature and rate of addition of the acid.- Choose a milder reducing agent: If over-reduction is an issue, consider a milder reducing agent or reaction conditions.
Difficult purification of the final amine product. The product may be chelating with metal salts from the reduction step (e.g., tin salts).- Thorough work-up: After the reaction, perform a basic work-up to precipitate metal hydroxides. Filtration through celite can help remove fine precipitates.- Acid-base extraction: The amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Data Presentation

Table 1: Comparison of Conditions for N-Methylation of 7-Substituted Indazoles (Illustrative)

Entry7-SubstituentBaseSolventMethylating AgentN1:N2 Ratio (Approx.)Yield (Approx.)Reference
1-NO₂NaHTHFCH₃IFavors N1Moderate to Good[1][2][3][4]
2-NO₂K₂CO₃DMFCH₃IMixtureModerate[5]
3-CO₂MeNaHTHFn-pentyl bromide>96:4 (N2 favored)Good[3][4][5]
4-BrNaHTHFCH₃IFavors N1Good[1]

Table 2: Comparison of Methods for the Reduction of Nitroindazoles (Illustrative)

EntrySubstrateReducing AgentSolventTemperatureYield (Approx.)Reference
16-Nitro-1H-indazole-3-carbaldehydeH₂, 10% Pd/CEthanolRoom Temp.High[6]
24-NitroindazolesSnCl₂EthanolRefluxModerate to Good[7][9]
33-Iodo-6-methyl-4-nitro-1H-indazoleFe, NH₄ClEthanolRefluxGood[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-7-nitro-1H-indazole

Materials:

  • 7-Nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 7-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-7-nitro-1H-indazole.

Protocol 2: Synthesis of this compound

Materials:

  • 1-Methyl-7-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methyl-7-nitro-1H-indazole (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (3.0-5.0 equivalents).

  • Add concentrated hydrochloric acid dropwise and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Filter the mixture through a pad of celite to remove the tin salts.

  • Extract the filtrate with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by column chromatography.

Visualizations

SynthesisWorkflow start 7-Nitro-1H-indazole step1 N-Methylation (NaH, CH3I, THF) start->step1 intermediate 1-Methyl-7-nitro-1H-indazole step1->intermediate step2 Reduction (SnCl2, HCl or H2, Pd/C) intermediate->step2 product This compound step2->product

Caption: Overall synthetic workflow for this compound.

Regioselectivity cluster_n1 N1-Alkylation (Thermodynamic Product) cluster_n2 N2-Alkylation (Kinetic Product) indazole 7-Nitro-1H-indazole Anion n1_product 1-Methyl-7-nitro-1H-indazole (Desired Product) indazole->n1_product Favored by: NaH in THF n2_product 2-Methyl-7-nitro-2H-indazole (Side Product) indazole->n2_product Favored by: Polar solvents, some bases

Caption: Regioselectivity in the N-methylation of 7-nitro-1H-indazole.

TroubleshootingWorkflow start Low Yield or Impure Product check_step Identify Problematic Step (N-Methylation or Reduction) start->check_step methylation_issue N-Methylation Issues check_step->methylation_issue N-Methylation reduction_issue Reduction Issues check_step->reduction_issue Reduction check_regio Check N1:N2 Ratio methylation_issue->check_regio check_completion_red Incomplete Reduction? reduction_issue->check_completion_red optimize_base Optimize Base/Solvent (e.g., NaH/THF) check_regio->optimize_base Poor Selectivity increase_reductant Increase Reducing Agent or Reaction Time/Temp check_completion_red->increase_reductant Yes purification_issue Purification Difficulty check_completion_red->purification_issue No workup Optimize Work-up (e.g., Acid-Base Extraction) purification_issue->workup

References

Technical Support Center: Purification of 1-Methyl-1H-indazol-7-ylamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-Methyl-1H-indazol-7-ylamine using column chromatography. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause Suggested Solution
Poor Separation of Compound from Impurities The solvent system (eluent) lacks the optimal polarity to resolve the components of the mixture.TLC Optimization: Before performing column chromatography, conduct a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation. Aim for an Rf value between 0.2 and 0.4 for this compound. Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. A common starting point is a gradient of ethyl acetate in hexane or dichloromethane.[1]
Compound Streaking or Tailing on TLC and Column The basic amine group of the compound is interacting strongly with the acidic silanol groups on the silica gel surface.Use a Basic Additive: Add a small amount of a basic modifier, such as triethylamine (TEA) (0.5-2%) or a solution of ammonia in methanol (1-10%), to your eluent. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2] Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or amine-functionalized silica, which are more suitable for the purification of basic compounds.[1]
Compound is Not Eluting from the Column The eluent is too non-polar, causing the highly polar amine to remain strongly adsorbed to the stationary phase.Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate. If using dichloromethane, consider adding methanol. A "flush" with a highly polar solvent system, such as 10-20% methanol in dichloromethane with 1% triethylamine, can be used to elute highly retained compounds.
Compound Appears to be Decomposing on the Column The compound may be unstable on the acidic silica gel.Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base like triethylamine before loading the sample. 2D TLC Stability Test: To check for stability, run a 2D TLC. Spot the compound on one corner of a square TLC plate, run it in one direction, dry the plate, and then run it in the perpendicular direction with the same solvent. If the compound is stable, the spot will remain on the diagonal. Degradation will result in spots appearing off the diagonal.
Low Recovery of the Purified Compound The compound may be irreversibly adsorbed onto the silica gel, or there may be losses during workup and solvent removal.Use a Basic Modifier: As mentioned for streaking, adding a basic modifier to the eluent can improve recovery by reducing strong interactions with the silica. Careful Fraction Collection and Evaporation: Monitor fractions closely by TLC to avoid mixing pure fractions with impure ones. Use a rotary evaporator at a suitable temperature to prevent loss of the compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for a polar aromatic amine like this compound is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate. Based on TLC analysis of similar compounds, a gradient of 10% to 50% ethyl acetate in hexane is a reasonable starting range. It is crucial to optimize the solvent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.

Q2: Why is my purified this compound still showing impurities by NMR?

A2: This could be due to several reasons. Co-elution with an impurity that has a similar Rf value is a common issue. In this case, trying a different solvent system or an alternative stationary phase like alumina might provide better separation. Another possibility is that the compound is degrading during the purification or solvent evaporation process. Ensure that the purification is performed promptly and that the compound is not exposed to harsh conditions.

Q3: Can I use reversed-phase chromatography to purify this compound?

A3: Yes, reversed-phase (C18) chromatography can be an excellent alternative for purifying polar compounds like this compound, especially if normal-phase chromatography on silica gel proves challenging. A typical mobile phase for reversed-phase chromatography would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound contains a chromophore and should be visible under UV light (typically at 254 nm). Additionally, you can use a staining solution to visualize the spot. A potassium permanganate (KMnO4) stain is a good general stain for organic compounds. For amines, a ninhydrin stain can also be effective, which typically produces a colored spot upon heating.

Q5: What is the expected purity of this compound after a single column chromatography purification?

A5: With a well-optimized chromatographic separation, it is often possible to achieve a purity of ≥95% as determined by HPLC.[3] However, the final purity will depend on the nature and quantity of the impurities in the crude material. For very high purity requirements, a second purification step, such as recrystallization or a second column with a different stationary phase, may be necessary.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Preparation of TLC Plates and Chambers: Use commercially available silica gel 60 F254 TLC plates. Prepare developing chambers by adding a small amount of the desired eluent and allowing the atmosphere to saturate.

  • Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber and allow the eluent to ascend to near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) to visualize the spots.

  • Solvent System Optimization: Test various solvent systems (e.g., different ratios of ethyl acetate/hexane, dichloromethane/methanol) to find a system that provides good separation of the desired compound from impurities, with an Rf value for the product in the range of 0.2-0.4. Consider adding 0.5-1% triethylamine to the eluent to improve spot shape.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent according to your optimized TLC conditions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Due to the lack of specific published data for the chromatographic purification of this compound, the following table provides representative data for the purification of analogous aromatic amines and heterocyclic compounds to serve as a general guideline.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane or DichloromethaneA starting point could be a 10-50% gradient of the polar solvent. The addition of 0.5-1% triethylamine is often beneficial.
Typical Rf Value (TLC) 0.2 - 0.4In a well-chosen eluent system for optimal separation on a column.
Expected Yield 60 - 90%Highly dependent on the purity of the crude material and the efficiency of the separation.
Achievable Purity (Post-Chromatography) ≥ 95% (by HPLC)[3]May require a second purification step for higher purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_crude Crude this compound prep_tlc TLC Method Development (Optimize Eluent) prep_crude->prep_tlc prep_column Pack Silica Gel Column prep_tlc->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Optimized Solvent System (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Purified this compound evaporate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_streaking Peak Shape Issues cluster_separation Separation & Elution Issues start Chromatography Issue Observed streaking Streaking or Tailing? start->streaking add_base Add Basic Modifier (e.g., Triethylamine) streaking->add_base Yes change_stationary Use Alumina or Amine-Functionalized Silica streaking->change_stationary If persists poor_sep Poor Separation? streaking->poor_sep No no_elution No Elution? poor_sep->no_elution No optimize_eluent Optimize Eluent Polarity (via TLC) poor_sep->optimize_eluent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes gradient Use Gradient Elution optimize_eluent->gradient

Caption: Troubleshooting logic for common chromatography issues.

References

Common side products in the synthesis of 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side products and issues encountered during the synthesis of 1-Methyl-1H-indazol-7-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

The most prevalent side product is the regioisomeric N2-methylated product, 2-Methyl-2H-indazol-7-ylamine. The formation of this isomer is a common challenge in the N-alkylation of indazoles due to the presence of two reactive nitrogen atoms in the indazole ring.

Q2: What factors influence the ratio of N1 to N2 methylation?

The regioselectivity of the methylation reaction is highly dependent on several factors:

  • Base and Solvent System: The choice of base and solvent plays a critical role. Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favor the formation of the thermodynamically more stable N1-isomer (this compound). Weaker bases like potassium carbonate (K2CO3) may lead to a mixture of both N1 and N2 isomers.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically controlled N2-isomer, while higher temperatures can promote the formation of the thermodynamically favored N1-isomer.

  • Methylating Agent: The reactivity of the methylating agent can also affect the isomer ratio. More reactive agents may lead to lower selectivity.

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can direct the methylation to a specific nitrogen.

Q3: Are there any other potential side products I should be aware of?

Besides the N2-isomer, other potential side products include:

  • N,N-dimethylated product: Over-methylation of the 7-amino group can lead to the formation of 1-Methyl-N,N-dimethyl-1H-indazol-7-ylamine. This is more likely to occur with a large excess of the methylating agent or under harsh reaction conditions.

  • Impurities from the starting material: The purity of the starting material, 7-amino-1H-indazole, is crucial. Impurities from its synthesis, often via the reduction of 7-nitro-1H-indazole, can carry over and lead to additional side products. For example, incomplete reduction of the nitro group can result in nitro-containing impurities that may also undergo methylation.

  • Degradation products: Prolonged reaction times or high temperatures can lead to the degradation of the starting material or product, resulting in a complex mixture of impurities.

Q4: How can I purify the desired this compound from its N2-isomer and other side products?

The separation of N1 and N2 isomers can be challenging due to their similar polarities. The most common purification techniques are:

  • Column Chromatography: Flash column chromatography on silica gel is often effective for separating the N1 and N2 isomers. A careful selection of the eluent system is critical for achieving good separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining the pure desired isomer, especially on a larger scale.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low yield of the desired N1-isomer and high yield of the N2-isomer Reaction conditions favor kinetic control (e.g., weak base, low temperature).- Use a strong, non-nucleophilic base like sodium hydride (NaH).- Employ an aprotic solvent such as THF or DMF.- Increase the reaction temperature to favor the thermodynamically more stable N1-isomer.
Presence of a side product with a higher molecular weight Over-methylation of the 7-amino group.- Use a stoichiometric amount of the methylating agent.- Add the methylating agent slowly to the reaction mixture.- Consider protecting the 7-amino group before methylation, followed by deprotection.
Multiple unidentified spots on TLC/LC-MS - Impure starting material (7-amino-1H-indazole).- Degradation of starting material or product.- Ensure the purity of the starting material by recrystallization or chromatography.- Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in separating N1 and N2 isomers by column chromatography The polarity of the two isomers is very similar.- Optimize the eluent system for column chromatography. A gradient elution may be necessary.- Try a different stationary phase for chromatography (e.g., alumina).- Attempt to separate the isomers by recrystallization from different solvent systems.

Experimental Protocols

Synthesis of 7-amino-1H-indazole (Precursor)

A common route to 7-amino-1H-indazole is the reduction of 7-nitro-1H-indazole.

  • Method: Reduction with Tin(II) Chloride (SnCl2)

    • Procedure: To a solution of 7-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate (SnCl2·2H2O). The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is made basic with a sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield 7-amino-1H-indazole.

    • Potential Impurities: Unreacted 7-nitro-1H-indazole, tin salts.

N1-Methylation of 7-amino-1H-indazole

  • Method: Using Sodium Hydride and a Methylating Agent

    • Procedure: To a suspension of sodium hydride (NaH) in anhydrous DMF, a solution of 7-amino-1H-indazole in DMF is added dropwise at 0°C under an inert atmosphere. The mixture is stirred for a period to allow for the formation of the indazolide anion. Then, a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Data Presentation

Table 1: Regioselectivity of Methylation under Different Conditions

Base Solvent Temperature N1:N2 Isomer Ratio (approximate)
NaHTHF/DMF0°C to rt>95:5
K2CO3DMFrt60:40
Cs2CO3DMFrtVariable, can favor N1

Note: Ratios are approximate and can vary based on the specific substrate and reaction parameters.

Visualizations

Synthesis and Side Product Formation Pathway

Synthesis_Pathway Synthesis of this compound and Common Side Products cluster_precursor Precursor Synthesis cluster_methylation Methylation 7-Nitro-1H-indazole 7-Nitro-1H-indazole 7-Amino-1H-indazole 7-Amino-1H-indazole 7-Nitro-1H-indazole->7-Amino-1H-indazole Reduction (e.g., SnCl2/EtOH) Impurity_Nitro Unreacted 7-Nitro-1H-indazole This compound This compound 7-Amino-1H-indazole->this compound N1-Methylation (Thermodynamic Product) 2-Methyl-2H-indazol-7-ylamine 2-Methyl-2H-indazol-7-ylamine 7-Amino-1H-indazole->2-Methyl-2H-indazol-7-ylamine N2-Methylation (Kinetic Product) 1-Methyl-N,N-dimethyl-1H-indazol-7-ylamine 1-Methyl-N,N-dimethyl-1H-indazol-7-ylamine This compound->1-Methyl-N,N-dimethyl-1H-indazol-7-ylamine Over-methylation

Caption: Synthetic pathway and potential side products.

Troubleshooting Workflow for Low N1-Selectivity

Troubleshooting_Workflow Troubleshooting Low N1-Selectivity start Low N1:N2 Ratio Observed check_base Is a strong base (e.g., NaH) being used? start->check_base use_strong_base Switch to a strong, non-nucleophilic base like NaH. check_base->use_strong_base No check_solvent Is an aprotic solvent (e.g., THF, DMF) being used? check_base->check_solvent Yes use_strong_base->check_solvent use_aprotic_solvent Use an anhydrous aprotic solvent. check_solvent->use_aprotic_solvent No check_temp Is the reaction run at or above room temperature? check_solvent->check_temp Yes use_aprotic_solvent->check_temp increase_temp Consider increasing the reaction temperature. check_temp->increase_temp No optimize_purification Optimize purification (chromatography/recrystallization). check_temp->optimize_purification Yes increase_temp->optimize_purification

Caption: A logical workflow for optimizing N1-selectivity.

Signaling Pathways Involving Indazole Derivatives

Indazole derivatives are known to interact with various biological targets, particularly protein kinases. Many kinase inhibitors used in cancer therapy feature an indazole core.

Signaling_Pathway Simplified Kinase Inhibition by Indazole Derivatives Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Indazole_Derivative Indazole Derivative (e.g., this compound based) Indazole_Derivative->Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibition->Receptor_Tyrosine_Kinase Inhibits Kinase Activity

Caption: Indazole derivatives can act as kinase inhibitors.

Troubleshooting guide for 1-Methyl-1H-indazol-7-ylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for reactions involving 1-Methyl-1H-indazol-7-ylamine.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is a versatile building block in medicinal chemistry, often used as a key intermediate in the synthesis of pharmaceuticals for oncology and neurology.[1] Its indazole structure enhances its reactivity for developing novel therapeutic agents.[1]

Q2: How should this compound be stored?

It is recommended to store this compound at 0-8°C to ensure its stability.

Q3: In what types of reactions is this compound commonly used?

As an aromatic amine, this compound is frequently used in cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling to form C-N and C-C bonds, respectively. It also readily undergoes acylation and related reactions at the 7-amino group.

Troubleshooting Guides

General Issues

Q4: My reaction with this compound is not proceeding to completion. What are the common causes?

Several factors can lead to incomplete reactions. These include:

  • Poor Solubility: this compound or other reagents may have limited solubility in the chosen solvent.

  • Insufficient Reagent Activity: The catalyst, base, or other reagents may be old or of poor quality.

  • Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently.

  • Atmospheric Contamination: Reactions sensitive to oxygen or moisture may be compromised by inadequate inert atmosphere techniques.

Troubleshooting Flowchart for Incomplete Reactions

G start Incomplete Reaction solubility Check Solubility of All Reagents start->solubility reagents Verify Reagent Quality and Stoichiometry solubility->reagents If soluble sub_solubility Try alternative solvent Increase temperature solubility->sub_solubility temp Adjust Reaction Temperature reagents->temp If reagents are fine sub_reagents Use fresh reagents Confirm stoichiometry reagents->sub_reagents inert Ensure Proper Inert Atmosphere temp->inert If temperature change is ineffective sub_temp Incrementally increase or decrease Monitor for decomposition temp->sub_temp solution Problem Solved inert->solution If inerting resolves issue sub_inert Degas solvent thoroughly Use a glovebox if necessary inert->sub_inert

Caption: Troubleshooting workflow for incomplete reactions.

Acylation Reactions

Q5: I am observing low yields and multiple products in the acylation of this compound. What could be the cause?

Low yields and side products in acylation reactions can stem from several issues:

  • Diacylation: The indazole ring nitrogen (N2) can also be acylated, leading to a diacylated byproduct.

  • Base Choice: An inappropriate base can either be too weak to deprotonate the amine effectively or too strong, leading to side reactions.

  • Reaction Conditions: High temperatures can promote side reactions and decomposition.

Table 1: Troubleshooting Acylation Reactions

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionUse a slight excess (1.1-1.2 eq.) of the acylating agent. Ensure the base is sufficient to neutralize the acid byproduct.
Product decompositionRun the reaction at a lower temperature (e.g., 0°C to room temperature).
Multiple Products DiacylationUse a non-nucleophilic base like triethylamine or DIPEA. Perform the reaction at lower temperatures.
Hydrolysis of acylating agentEnsure all reagents and solvents are anhydrous.
Difficult Purification Similar polarity of productsOptimize reaction conditions to favor a single product. Consider a different chromatography eluent system or recrystallization.

Experimental Protocol: General Acylation of this compound

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere (N₂ or Ar).

  • Add a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 eq.).

  • Cool the mixture to 0°C.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination with this compound is failing. What are the likely problems?

Challenges in Buchwald-Hartwig aminations often relate to the catalyst system and reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

  • Ligand Choice: The ligand choice is crucial and substrate-dependent.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide. Beta-hydride elimination can also occur.[2]

Table 2: Troubleshooting Buchwald-Hartwig Amination

Problem Potential Cause Recommended Solution
No Reaction Inactive catalystUse a pre-catalyst or ensure rigorous exclusion of air and moisture.
Incorrect ligandScreen different phosphine ligands (e.g., SPhos, XPhos, RuPhos).
Inappropriate baseTry different bases such as NaOtBu, K₂CO₃, or Cs₂CO₃.
Low Yield Hydrodehalogenation of aryl halideUse a bulkier ligand and ensure anhydrous conditions.
Beta-hydride eliminationThis is more common with primary amines and can be minimized by ligand choice.[2]
Product is difficult to purify Residual palladiumUse a palladium scavenger or perform an aqueous wash with a solution of thiourea.

Buchwald-Hartwig Amination Workflow

start Setup Buchwald-Hartwig Reaction reagents Combine Aryl Halide, this compound, Base, and Solvent start->reagents degas Degas Mixture Thoroughly reagents->degas catalyst Add Pd Catalyst and Ligand (under inert atmosphere) degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

Q7: I am having trouble with a Suzuki-Miyaura coupling reaction to functionalize the indazole core (after converting the amine to a halide or triflate). What are some troubleshooting tips?

Suzuki-Miyaura couplings can be sensitive to a variety of factors.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeborylation, especially in the presence of water and base.

  • Poor Transmetalation: The transfer of the organic group from boron to palladium can be slow. The choice of base is critical for activating the boronic acid.[3]

  • Homocoupling: The boronic acid can couple with itself, forming a symmetric biaryl byproduct. This is often promoted by the presence of oxygen.

  • ** Catalyst and Ligand Selection: ** The combination of the palladium source and the phosphine ligand is crucial for an efficient reaction.

Table 3: Troubleshooting Suzuki-Miyaura Coupling

Problem Potential Cause Recommended Solution
No Reaction Inactive catalystUse a fresh palladium source and ligand.
Poor boronic acid activationScreen different bases (e.g., K₂CO₃, K₃PO₄, CsF). The addition of water can sometimes be beneficial.
Low Yield ProtodeborylationUse anhydrous conditions or a boronate ester (e.g., pinacol ester) which is more stable.
Incomplete oxidative additionFor less reactive aryl chlorides, use more electron-rich and bulky ligands (e.g., Buchwald-type ligands).
Homocoupling of Boronic Acid Oxygen in the reaction mixtureThoroughly degas the solvent and maintain a strict inert atmosphere.
Difficult Purification Co-elution of product and starting materialsOptimize the reaction to go to full conversion. Try different solvent systems for chromatography.

Suzuki-Miyaura Reaction Pathway

pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-X pd0->pd2 Oxidative Addition (with Ar-X) pd2_b Ar-Pd(II)L₂-OR' pd2->pd2_b Ligand Exchange (with Base) product_complex Ar-Pd(II)L₂-Ar' pd2_b->product_complex Transmetalation (with Ar'-B(OR)₂) product_complex->pd0 Reductive Elimination product Ar-Ar' product_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Optimization of reaction conditions for 1-Methyl-1H-indazol-7-ylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indazol-7-ylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in optimizing your reaction conditions and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway begins with the diazotization of 2-methyl-6-nitroaniline to form 7-nitro-1H-indazole. This intermediate is then N-methylated to yield 1-methyl-7-nitro-1H-indazole, followed by the reduction of the nitro group to afford the final product, this compound.

Q2: What is the most critical step for achieving a high overall yield?

The most critical step is the regioselective N-methylation of 7-nitro-1H-indazole. Alkylation of indazoles can lead to a mixture of N1 and N2 isomers, which can be difficult to separate and will lower the yield of the desired N1-methylated product. Careful optimization of the methylation conditions is crucial for maximizing the yield of the desired isomer.

Q3: How can I minimize the formation of the N2-methyl isomer during methylation?

Formation of the N1-methyl isomer is generally favored under thermodynamic control. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) typically provides high selectivity for the N1 position.[1] In contrast, kinetic control conditions may favor the formation of the N2-isomer.

Q4: What are the best methods for reducing the nitro group in 1-methyl-7-nitro-1H-indazole?

Common and effective methods for the reduction of the nitro group to an amine include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium such as concentrated hydrochloric acid.[2] The choice of method may depend on the scale of the reaction and the equipment available.

Q5: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of all steps in this synthesis. By comparing the spots of the reaction mixture with the starting material and product standards (if available), you can determine when the reaction is complete. For more detailed analysis, techniques like LC-MS can be employed.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 7-Nitro-1H-indazole
Probable Cause(s)Recommended Solution(s)
Incomplete diazotization. Ensure the sodium nitrite is fresh and added slowly to the acidic solution of 2-methyl-6-nitroaniline at a controlled temperature.
Decomposition of the diazonium salt. Maintain the reaction temperature at the recommended level during the addition of sodium nitrite to prevent premature decomposition of the unstable diazonium intermediate.
Loss of product during workup. After the reaction, ensure the product is fully precipitated from the aqueous solution. Wash the precipitate with cold water to minimize loss due to solubility.[3]
Issue 2: Formation of N1 and N2 Isomer Mixture during Methylation
Probable Cause(s)Recommended Solution(s)
Suboptimal reaction conditions. To favor the thermodynamically more stable N1-isomer, use a strong base like sodium hydride in an anhydrous aprotic solvent like THF.[1]
Use of an inappropriate methylating agent. Methyl iodide or dimethyl sulfate are commonly used and effective methylating agents for this reaction.[1]
Reaction not at equilibrium. Allow sufficient reaction time for the thermodynamically favored N1-product to form. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Issue 3: Incomplete Reduction of the Nitro Group
Probable Cause(s)Recommended Solution(s)
Inactive catalyst or reducing agent. If using catalytic hydrogenation, ensure the catalyst is not old or poisoned. If using a chemical reducing agent like SnCl₂, ensure it is of good quality.
Insufficient amount of reducing agent. Use a sufficient molar excess of the reducing agent to ensure the complete conversion of the nitro group.
Reaction time is too short. Monitor the reaction by TLC to ensure it has gone to completion before workup.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)Reference
1Diazotization2-Methyl-6-nitroaniline7-Nitro-1H-indazoleSodium nitrite, Acetic acidAcetic acid, Water98[3]
2N-Methylation7-Nitro-1H-indazole1-Methyl-7-nitro-1H-indazoleSodium hydride, Methyl iodideAnhydrous THF>90 (N1-isomer)[1]
3Nitro Reduction1-Methyl-7-nitro-1H-indazoleThis compoundTin(II) chloride, HClEthanolHigh[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1H-indazole
  • Dissolution: In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline (10 g, 0.065 mol) in glacial acetic acid (470 mL).[3]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.54 g, 0.06 mol) in water (9 mL).[3]

  • Diazotization: To the stirred solution of 2-methyl-6-nitroaniline, slowly add the aqueous solution of sodium nitrite. Maintain the reaction at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture for 30-45 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 30% ethyl acetate/hexane eluent.[3]

  • Work-up: Once the reaction is complete, remove the acetic acid by distillation under reduced pressure. Dissolve the residue in ice water (200 mL).[3]

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 7-nitro-1H-indazole as a yellow solid.[3]

Protocol 2: N1-Methylation of 7-Nitro-1H-indazole
  • Preparation: To a stirred solution of 7-nitro-1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.[1]

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[1]

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 1-methyl-7-nitro-1H-indazole.[1]

Protocol 3: Reduction of 1-Methyl-7-nitro-1H-indazole
  • Setup: To a stirred solution of 1-methyl-7-nitro-1H-indazole in a suitable solvent like ethanol, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise, keeping the reaction temperature below 100 °C.[2]

  • Reaction: After the addition is complete, remove any cooling and allow the solution to stir for an additional 20 minutes.[2]

  • Precipitation: Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.[2]

  • Isolation: Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a solid.[2]

  • Neutralization (Optional): The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base.

Visualizations

SynthesisWorkflow A 2-Methyl-6-nitroaniline B 7-Nitro-1H-indazole A->B  Diazotization (NaNO₂, Acetic Acid) C 1-Methyl-7-nitro-1H-indazole B->C  N-Methylation (NaH, CH₃I, THF) D This compound C->D  Nitro Reduction (SnCl₂, HCl)

Caption: Synthetic workflow for this compound.

TroubleshootingMethylation Start Methylation of 7-Nitro-1H-indazole Condition Reaction Conditions Start->Condition Outcome1 High Yield of N1-Isomer Condition->Outcome1 Optimal Outcome2 Mixture of N1 and N2 Isomers Condition->Outcome2 Suboptimal Troubleshoot Troubleshooting Outcome2->Troubleshoot Solution1 Use NaH in THF (Thermodynamic Control) Troubleshoot->Solution1 Solution2 Optimize Reaction Time and Temperature Troubleshoot->Solution2 Solution3 Ensure Anhydrous Conditions Troubleshoot->Solution3

Caption: Troubleshooting logic for the N-methylation step.

References

Technical Support Center: 1-Methyl-1H-indazol-7-ylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-1H-indazol-7-ylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as an aromatic amine and a heterocyclic compound, is susceptible to several degradation pathways. The primary concerns are oxidation, photodegradation, and to a lesser extent, hydrolysis, depending on the specific derivative and conditions. The amino group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. The indazole ring itself can undergo photochemical rearrangement.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. Recommended storage is at 0-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] The compound is described as hygroscopic, so protection from moisture is critical.[2] Use of amber vials or light-blocking containers is recommended to prevent photodegradation.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing an indazole ring can be susceptible to photodegradation.[3] Exposure to UV light can lead to rearrangement of the indazole ring to form benzimidazole derivatives.[4][5][6][7] It is crucial to handle the compound and its solutions in a light-protected environment.

Q4: Can tautomerism affect the stability and reactivity of my indazole derivative?

A4: Yes, indazoles can exist in tautomeric forms, primarily the 1H and 2H tautomers. For N-unsubstituted indazoles, the 1H-tautomer is generally more thermodynamically stable.[2][8][9] In the case of this compound, the nitrogen at position 1 is already methylated, which locks it in the 1H tautomeric form. However, if you are working with derivatives where the N1 position is unsubstituted, tautomerism can influence reactivity and potentially lead to a mixture of products in subsequent reactions.

Q5: What are common impurities that might be present in this compound?

A5: Impurities can arise from the synthetic route. Depending on the starting materials and reaction conditions, potential impurities could include regioisomers (e.g., 1-Methyl-1H-indazol-4-ylamine, -5-ylamine, or -6-ylamine if the starting material was not isomerically pure), unreacted starting materials, or byproducts from side reactions. It is also possible to have residual solvents from purification.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound upon storage.
Probable Cause Recommended Solution
Oxidation: The amino group is susceptible to air oxidation, which often leads to the formation of colored impurities.Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. Repurify the material if necessary.
Photodegradation: Exposure to light can cause degradation and discoloration.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Moisture: The compound is hygroscopic and absorbed moisture can accelerate degradation.Store in a desiccator. Handle in a dry environment (e.g., glove box).
Issue 2: Unexpected peaks in NMR or LC-MS analysis of a freshly prepared solution.
Probable Cause Recommended Solution
Solvent Impurities: Residual solvents from synthesis or purification.Cross-reference the chemical shifts of unexpected peaks with a standard table of NMR solvent impurities.
Presence of Regioisomers: Impurities from the synthesis.Use 2D NMR techniques (COSY, HSQC) to confirm the structure. Analyze the sample by LC-MS to identify the mass of the impurity.
Degradation during sample preparation: The compound may be unstable in the chosen solvent or under ambient conditions.Prepare solutions fresh before use. If using aqueous solutions, consider buffering to a pH of 4-6 to minimize potential hydrolysis of derivatives.[3]
Issue 3: Low yield or formation of byproducts in reactions involving this compound.
Probable Cause Recommended Solution
Degradation of the starting material: The compound may have degraded during storage.Verify the purity of the this compound by HPLC or NMR before starting the reaction.
Reaction with air (oxidation): The amino group can be oxidized by atmospheric oxygen, especially in the presence of certain reagents or catalysts.Run the reaction under an inert atmosphere (argon or nitrogen). Use degassed solvents.
Side reactions involving the indazole ring: The indazole ring itself can be reactive under certain conditions.Carefully review the reaction mechanism and consider potential side reactions. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.

Experimental Protocols

Protocol 1: Forced Degradation Study Protocol

This protocol is a general guideline for investigating the stability of this compound under various stress conditions. The extent of degradation should be monitored by a stability-indicating analytical method, such as HPLC with UV detection.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 60°C for 48 hours.

    • Also, incubate a solution (1 mg/mL in an inert solvent) at 60°C for 48 hours, protected from light.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS/MS and NMR if necessary.

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways of this compound cluster_derivatives For Derivatives A This compound B Oxidation Products (e.g., nitroso, nitro derivatives, polymeric materials) A->B  O2, light, metal ions C Photochemical Rearrangement (Benzimidazole derivatives) A->C  UV light D Hydrolysis of Derivatives (e.g., amide to carboxylic acid) E Derivative of This compound (e.g., amide) E->D  H+/OH-, H2O

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (60°C, solid & solution) A->E F Photolytic (ICH Q1B) A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS/MS for Degradant Identification G->H If degradants > threshold I NMR for Structural Elucidation H->I If further characterization needed

Caption: Experimental workflow for conducting a forced degradation study.

Logical Relationship for Troubleshooting Discoloration

Troubleshooting Discoloration of Solid Compound A Discoloration Observed B Check Storage Conditions A->B C Exposed to Air? B->C D Exposed to Light? B->D E Exposed to Moisture? B->E F Oxidation Likely C->F Yes G Photodegradation Likely D->G Yes H Hydrolysis/Degradation Accelerated by Moisture E->H Yes I Store under Inert Gas F->I J Store in Dark Container G->J K Store in Desiccator H->K

Caption: Logical steps for troubleshooting discoloration issues.

References

Indazole Synthesis Technical Support Center: A Guide to Overcoming Regioisomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1- or N2-substituted regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is regioisomer formation a common problem in indazole synthesis?

The indazole ring system possesses two nitrogen atoms in its pyrazole ring, and both can potentially be alkylated or acylated. This leads to the formation of two different regioisomers: N1-substituted and N2-substituted indazoles. The relative stability of the two corresponding tautomers (1H-indazole and 2H-indazole) and the reaction conditions play a crucial role in determining the final product distribution. Direct alkylation or acylation of an unsubstituted indazole often yields a mixture of both regioisomers, making the selective synthesis of a single isomer a significant challenge.[1]

Q2: What are the primary factors that control N1 versus N2 selectivity in indazole alkylation?

The regiochemical outcome of indazole N-alkylation is influenced by a delicate interplay of several factors.[2] Key parameters that can be adjusted to favor one regioisomer over the other include:

  • Choice of Base and Solvent: The base and solvent system is a critical determinant of selectivity. For instance, using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is known to strongly favor the formation of the N1-alkylated product.[1][2][3]

  • Substituents on the Indazole Ring: The electronic properties and steric bulk of substituents on the indazole ring significantly impact the site of substitution.

    • Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thereby promoting alkylation at the N1-position.[1][2]

    • Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (NO₂) or ester (CO₂Me) groups, particularly at the C7-position, have been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[1][2][3][4]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The N1-substituted indazole is generally the thermodynamically more stable isomer, while the N2-substituted product is often favored under kinetic control.[1][5]

  • Nature of the Electrophile: The alkylating or acylating agent used can also affect the regiochemical outcome.[1]

Troubleshooting Guides

Problem: My indazole alkylation is producing an inseparable mixture of N1 and N2 regioisomers.

Solution:

To enhance the selectivity towards a single regioisomer, consider the following troubleshooting steps:

  • For the N1-isomer (Thermodynamic Product):

    • Change the Base/Solvent System: Switch to sodium hydride (NaH) as the base in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF). This combination has demonstrated high N1-selectivity.[2][3]

    • Introduce a Bulky C3-Substituent: If your synthetic route allows, the presence of a sterically demanding group at the C3-position will disfavor alkylation at the adjacent N2-position.[1]

    • Allow for Thermodynamic Equilibration: In some instances, prolonged reaction times or specific solvent choices like DMF can allow for the equilibration of the initially formed mixture to the more stable N1-isomer.[3][4]

  • For the N2-isomer (Kinetic Product):

    • Introduce an Electron-Withdrawing Group at C7: The most effective strategy is to start with an indazole bearing a strong electron-withdrawing group, such as -NO₂ or -CO₂Me, at the C7 position. This has been shown to provide excellent N2-selectivity.[1][4]

    • Employ Acidic or Neutral Conditions: Instead of basic conditions, which often lead to mixtures, consider performing the alkylation under neutral or acidic conditions. For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid can be an effective method for N2-alkylation.[1]

    • Consider Metal-Mediated Reactions: Specific protocols utilizing Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[1][6]

Decision Workflow for Controlling N1/N2 Regioselectivity

G start Start: Low N1/N2 Selectivity desired_product Desired Product? start->desired_product n1_product N1-Substituted Indazole desired_product->n1_product N1 n2_product N2-Substituted Indazole desired_product->n2_product N2 n1_strategy1 Use NaH in THF n1_product->n1_strategy1 n1_strategy2 Introduce bulky C3-substituent n1_product->n1_strategy2 n1_strategy3 Allow for thermodynamic equilibration n1_product->n1_strategy3 n2_strategy1 Introduce C7 electron-withdrawing group n2_product->n2_strategy1 n2_strategy2 Use acidic conditions (e.g., TfOH cat.) n2_product->n2_strategy2 n2_strategy3 Consider Mitsunobu reaction n2_product->n2_strategy3 Davis_Beirut start o-Nitrobenzylamine Derivative intermediate In-situ generation of Nitroso Imine Intermediate start->intermediate Base cyclization N-N Bond-Forming Heterocyclization intermediate->cyclization product 2H-Indazole Derivative cyclization->product Cadogan_Workflow start Start: o-Nitrobenzaldehyde + Amine mix Mix reagents in i-PrOH at 80°C start->mix condensation Condensation to form o-imino-nitrobenzene mix->condensation reduction Add Tri-n-butylphosphine condensation->reduction cyclization Reductive Cyclization reduction->cyclization product Isolate 2H-Indazole Product cyclization->product

References

Technical Support Center: Overcoming Poor Solubility of 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Methyl-1H-indazol-7-ylamine in organic solvents.

Predicted Solubility of this compound

SolventPolarity (Dielectric Constant)Predicted SolubilityEstimated Quantitative Range (mg/mL)
Dimethyl Sulfoxide (DMSO)47.2Highly Soluble> 50
Dimethylformamide (DMF)36.7Soluble25 - 50
Methanol32.7Soluble10 - 25
Ethanol24.6Moderately Soluble5 - 10
Acetonitrile37.5Sparingly Soluble1 - 5
Dichloromethane (DCM)9.1Sparingly Soluble1 - 5
Ethyl Acetate6.0Poorly Soluble< 1
Toluene2.4Insoluble< 0.1
Hexanes1.9Insoluble< 0.1

Disclaimer: The quantitative ranges are estimates based on the chemical structure and general solubility principles of similar heterocyclic amines. Actual experimental values may vary.

Troubleshooting Guide for Dissolving this compound

This guide addresses common issues encountered when dissolving this compound.

Issue: The compound is not dissolving in my chosen organic solvent at the desired concentration.

Question 1: I am having trouble dissolving this compound in a non-polar solvent like toluene or hexanes. What should I do?

Answer: this compound is a polar molecule due to the presence of the amine group and the nitrogen atoms in the indazole ring. Therefore, it is expected to have very low solubility in non-polar solvents. It is recommended to use more polar organic solvents. For initial stock solutions, polar aprotic solvents like DMSO and DMF are excellent choices. Protic solvents like methanol and ethanol can also be effective.

Question 2: I've chosen a polar solvent like ethanol, but the compound is still not dissolving completely. What are my next steps?

Answer: If you are still facing solubility issues in a suitable polar solvent, you can try the following techniques:

  • Heating: Gently warm the solution to increase the kinetic energy of the solvent molecules, which can help break down the crystal lattice of the solid. A temperature of 40-50°C is a good starting point. Always monitor for any signs of degradation (e.g., color change).

  • Sonication: Use a sonication bath to provide mechanical agitation. This can help to break up solid aggregates and increase the surface area of the compound exposed to the solvent, facilitating dissolution.

  • Using a Co-solvent: If a single solvent is not effective, a co-solvent system can be employed. For example, if your final application requires a less polar solvent, you can first dissolve the compound in a small amount of a strong solvent like DMSO and then slowly add it to the bulk solvent while stirring vigorously. Be mindful of the final co-solvent concentration, as it may affect your experiment.

Question 3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?

Answer: While pH adjustment is a powerful technique for aqueous solutions, its application in purely organic solvents is limited. However, the basicity of the amino group on this compound can be exploited. In protic organic solvents like alcohols, adding a small amount of a suitable acid (e.g., HCl or acetic acid) can protonate the amine group, forming a more soluble salt. This approach should be used with caution, as the presence of acid might interfere with downstream applications.

Experimental Protocols

Here are detailed methodologies for key solubilization experiments.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated scale and appropriate glassware

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 50 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C) and protected from light.

Protocol 2: Improving Solubility with a Co-solvent System
  • Materials:

    • This compound powder

    • Primary solvent (e.g., Ethanol)

    • Co-solvent (e.g., DMSO)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in the co-solvent (DMSO) as described in Protocol 1.

    • In a separate container, place the desired volume of the primary solvent (Ethanol).

    • While stirring the primary solvent, slowly add the concentrated stock solution dropwise.

    • Continue stirring for 10-15 minutes and observe for any precipitation.

    • If the solution remains clear, the co-solvent system is successful. Note the final concentration of the co-solvent in your solution.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in common organic solvents?

A1: While one source mentions favorable stability, it is always good practice to prepare fresh solutions for sensitive experiments.[1] For long-term storage, it is recommended to store the compound as a solid at low temperatures and protected from light. Stock solutions in anhydrous aprotic solvents like DMSO are generally stable for several weeks at -20°C, but it is advisable to perform stability tests for your specific experimental conditions.

Q2: My compound precipitated out of the solution after being stored in the refrigerator. What should I do?

A2: Precipitation upon cooling is common for saturated or near-saturated solutions. You can try gently warming the solution and vortexing or sonicating it to redissolve the compound. If this is a recurring issue, consider preparing a slightly more dilute stock solution or storing it at room temperature if the compound is stable under those conditions.

Q3: Can the purity of this compound affect its solubility?

A3: Yes, impurities can significantly impact the solubility of a compound. Insoluble impurities can act as nucleation sites, promoting precipitation. It is crucial to use a high-purity grade of this compound for your experiments.

Q4: Are there any safety precautions I should take when handling these solvents and the compound?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and the solvents you are using for specific handling and disposal instructions.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Poor Solubility of This compound check_solvent Is the solvent polar? (e.g., DMSO, DMF, MeOH, EtOH) start->check_solvent use_polar Switch to a polar solvent. check_solvent->use_polar No heat_sonicate Apply gentle heating (40-50°C) and/or sonication. check_solvent->heat_sonicate Yes use_polar->check_solvent co_solvent Try a co-solvent system. (e.g., dissolve in DMSO first) heat_sonicate->co_solvent Still Insoluble success Compound Dissolved heat_sonicate->success Dissolved ph_adjust Consider pH adjustment (in protic solvents) by adding a small amount of acid. co_solvent->ph_adjust Still Insoluble co_solvent->success Dissolved ph_adjust->success Dissolved failure Consult further literature or consider alternative formulation. ph_adjust->failure Still Insoluble

Caption: A logical workflow for troubleshooting solubility issues with this compound.

SignalingPathway Hypothetical Signaling Pathway Inhibition by a Soluble Indazole Derivative ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription Transcription Factors erk->transcription activates proliferation Cell Proliferation & Survival transcription->proliferation promotes inhibitor Soluble Indazole Derivative inhibitor->raf inhibits

Caption: A potential signaling pathway where a soluble indazole derivative might act as an inhibitor.

References

Technical Support Center: 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indazol-7-ylamine. The information provided is designed to address common issues encountered during the purification and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes, which typically involve the methylation of 7-nitroindazole followed by reduction, the most probable impurities include:

  • 1-Methyl-7-nitro-1H-indazole: Unreacted starting material from the reduction step.

  • 2-Methyl-7-nitro-1H-indazole: An isomer formed during the methylation of 7-nitroindazole.

  • 2-Methyl-1H-indazol-7-ylamine: The isomeric product formed from the reduction of 2-Methyl-7-nitro-1H-indazole.

  • Residual starting materials and reagents: Such as unreacted 7-nitroindazole or reagents from the reduction process (e.g., metal catalysts, reducing agents).

  • Byproducts of the reduction reaction: Depending on the reducing agent used, various side products can be formed. For example, catalytic hydrogenation can sometimes lead to over-reduction or side reactions if not carefully controlled.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities with different polarities.

  • Recrystallization: This method is suitable for removing smaller amounts of impurities and can yield a highly crystalline final product, provided a suitable solvent is found.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantitative purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for optimizing conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of structural isomers and other organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Q4: My purified product has a brownish or purplish color. Is this normal?

A4: While a pure compound is often expected to be colorless or off-white, many aromatic amines, including this compound, can have a light brown to purple appearance.[1] This coloration can be due to minor, highly colored impurities or slight oxidation. If the purity is confirmed to be high by analytical methods like HPLC, the color may not be indicative of significant impurity. However, if the color is intense, further purification may be necessary.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common solvents for aminoindazoles include ethanol, methanol, ethyl acetate, or mixtures with water.
Compound "oils out" instead of crystallizing. The solution is too concentrated, or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
Poor recovery of the product. The compound is too soluble in the cold solvent, or too much solvent was used.Use a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature. Minimize the amount of hot solvent used for dissolution. The mother liquor can be concentrated to recover more product.
Crystals are colored. Colored impurities are present.Consider a preliminary purification by column chromatography or treat the hot solution with a small amount of activated carbon before filtration and crystallization (use with caution as it can adsorb the product).
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product and impurities. The eluent system is not optimal.Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (Rf of the product should be around 0.2-0.4). A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant polarity) elution.
The product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, adding a small percentage of methanol can help.
The compound streaks on the column. The compound is too polar for the eluent, or the column is overloaded.Increase the polarity of the eluent. Ensure the amount of crude material loaded is appropriate for the column size (typically a 1:20 to 1:100 ratio of crude product to silica gel by weight). Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes help with basic compounds like amines.
Isomers are co-eluting. The polarity difference between the isomers is very small.Use a less polar eluent system and a longer column to improve resolution. A very shallow gradient can also help to separate closely eluting compounds.

Data Presentation

The following table presents typical, illustrative data for the purification of a crude sample of this compound. Please note that actual results may vary depending on the specific impurities and experimental conditions.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield Notes
Recrystallization (Ethanol/Water)85%95-98%60-75%Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient)85%>99%70-85%Highly effective for removing isomeric and other closely related impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and the choice of solvent may need to be optimized.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the less polar solvent system determined from the TLC analysis. If a gradient elution is used, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_cool Slow Cooling & Crystallization rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_dry Drying rec_filter->rec_dry rec_pure Pure Product rec_dry->rec_pure col_start Crude Product col_load Load onto Silica Gel Column col_start->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc TLC Analysis of Fractions col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evap Solvent Evaporation col_combine->col_evap col_pure Pure Product col_evap->col_pure

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic start Impure Product purity_check Assess Purity (TLC/HPLC) start->purity_check is_major_impurity Major Impurity Present? purity_check->is_major_impurity is_isomeric Isomeric Impurity? is_major_impurity->is_isomeric Yes recrystallize Recrystallization is_major_impurity->recrystallize No (minor impurities) is_baseline Baseline Impurities? is_isomeric->is_baseline No column_chrom Column Chromatography is_isomeric->column_chrom Yes is_baseline->column_chrom Yes is_baseline->recrystallize No pure_product Pure Product column_chrom->pure_product recrystallize->pure_product

Caption: Decision-making flowchart for selecting a purification method.

References

Technical Support Center: Catalyst Selection for 1-Methyl-1H-indazol-7-ylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in palladium-catalyzed cross-coupling reactions involving 1-Methyl-1H-indazol-7-ylamine.

Frequently Asked Questions (FAQs)

Q1: Which types of coupling reactions are commonly performed with this compound?

A1: this compound is a versatile heterocyclic amine commonly used as a nucleophile in Buchwald-Hartwig amination reactions to form C-N bonds with aryl or heteroaryl halides. Additionally, its corresponding halide derivatives (e.g., 7-bromo-1-methyl-1H-indazole) are excellent substrates for Suzuki-Miyaura (C-C bond formation) and Sonogashira (C-C bond formation) coupling reactions.

Q2: What are the main challenges when using this compound in Buchwald-Hartwig amination?

A2: The primary challenges include catalyst inhibition and diarylation. The indazole nitrogen atoms can coordinate to the palladium center, potentially hindering catalytic activity. Furthermore, as a primary amine, this compound can undergo a second amination event to form an undesired diarylated product. Judicious selection of a sterically hindered ligand is key to promoting monoarylation.[1]

Q3: Is it necessary to protect the indazole N-H in related coupling reactions?

A3: For this compound, the N1 position is already protected by a methyl group, which simplifies the reaction by preventing side reactions at this site. For couplings involving NH-free indazoles, N-protection is often recommended to prevent catalyst inhibition and side reactions, although successful couplings with unprotected NH-indazoles have been reported.

Q4: How does the electronic nature of the coupling partner affect catalyst choice?

A4: Electron-deficient aryl halides are generally more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] Conversely, electron-rich aryl halides can be more challenging and may require more electron-rich and bulky phosphine ligands to facilitate oxidative addition.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination

Symptoms: The starting materials (this compound and aryl halide) remain largely unreacted after the specified reaction time, as observed by TLC or LC-MS.

Possible Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Use a pre-catalyst (e.g., G3 or G4 palladacycles) that readily forms the active Pd(0) species. Ensure the phosphine ligand has not been oxidized by storing it under an inert atmosphere. Use fresh, high-purity catalyst and ligand.

  • Inappropriate Ligand Choice: The ligand may not be suitable for the specific substrate combination.

    • Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. For primary amines like this compound, ligands such as XPhos, SPhos, or BrettPhos are often effective at promoting the desired reaction while minimizing diarylation.[4]

  • Incorrect Base: The base may be too weak or poorly soluble.

    • Solution: Switch to a stronger base like NaOt-Bu, LiHMDS, or K₃PO₄. Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Oxygen Contamination: The presence of oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature, typically to 80-110 °C for solvents like toluene or dioxane. Microwave irradiation can also be highly effective in accelerating the reaction.

Issue 2: Formation of Significant Side Products

Symptoms: Multiple spots are observed on the TLC plate, or LC-MS analysis shows masses corresponding to undesired products.

Common Side Products & Solutions:

  • Diarylation Product (in Buchwald-Hartwig): The desired N-aryl-1-methyl-1H-indazol-7-amine reacts further with the aryl halide.

    • Solution: Use a more sterically hindered ligand (e.g., BrettPhos) to disfavor the second amination.[2] Adjust the stoichiometry to use a slight excess of the amine relative to the aryl halide.

  • Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can be caused by β-hydride elimination from the palladium-amido complex.[5] Switching to a more sterically hindered ligand can accelerate reductive elimination over this side reaction. Ensure the base is completely anhydrous, as water can be a proton source.

  • Homocoupling of Boronic Acid (in Suzuki): Two molecules of the boronic acid couple to form a biaryl byproduct.

    • Solution: This is often promoted by oxygen.[6] Ensure rigorous exclusion of air from the reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also favor the desired cross-coupling.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for coupling reactions based on successful examples with structurally similar indazole derivatives. Optimization will likely be required for specific substrates.

Table 1: Buchwald-Hartwig Amination of this compound with Aryl Halides (Representative Conditions)

ParameterCondition 1 (General)Condition 2 (Challenging Substrates)
Aryl Halide Aryl BromideAryl Chloride
Pd Pre-catalyst Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2-4 mol%)
Ligand XPhos (4 mol%)BrettPhos (4-8 mol%)
Base NaOt-Bu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C (or MW at 140 °C)
Time 12-24 h18-24 h

Table 2: Suzuki-Miyaura Coupling of 7-Bromo-1-methyl-1H-indazole with Arylboronic Acids (Representative Conditions)

ParameterCondition 1 (Electron-Neutral/Rich)Condition 2 (Electron-Poor/Heteroaryl)
Boronic Acid Arylboronic acid (1.5 equiv)Heteroarylboronic acid (1.5 equiv)
Pd Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2-5 mol%)
Ligand -XPhos (if not using pre-catalyst)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature 90 °C100 °C (or MW at 120 °C)
Time 4-12 h12-18 h

Note: Data is extrapolated from reactions on similar indazole substrates.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction: Heat the mixture with vigorous stirring at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of a 7-bromo-1-methyl-1H-indazole derivative with an arylboronic acid.

  • Reaction Setup: To a Schlenk tube or microwave vial, add the 7-bromo-1-methyl-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start: Coupling Reaction Failure cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_solution Resolution Start Low or No Conversion Reagents Reagent Quality? (Fresh, Anhydrous) Start->Reagents Check Atmosphere Inert Atmosphere? (O₂ Exclusion) Reagents->Atmosphere If OK Success Reaction Success Reagents->Success If issue found & corrected Temp Temperature? (Sufficient Energy) Atmosphere->Temp If OK Atmosphere->Success If issue found & corrected Catalyst Screen Catalysts (Pd Source + Ligand) Temp->Catalyst If still fails, begin optimization Temp->Success If issue found & corrected Base Screen Bases (Strength + Solubility) Catalyst->Base Then Solvent Screen Solvents (Polarity + Solubility) Base->Solvent Then Solvent->Success Leads to

References

Protecting group strategies for 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indazol-7-ylamine. The following sections detail protecting group strategies, experimental protocols, and troubleshooting tips to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the 7-amino group of this compound?

A1: The most common protecting groups for aromatic amines like this compound are carbamates. The choice of protecting group depends on the desired stability and the deprotection conditions required for your synthetic route. The most frequently used are:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1][2][3]

  • Benzyloxycarbonyl (Cbz): The Cbz group is also a robust protecting group for amines. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[1]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly useful in peptide synthesis and other applications where a base-labile protecting group is required. It is cleaved under mild basic conditions, often using piperidine.

Q2: Are there any potential side reactions to be aware of when protecting this compound?

A2: Yes, the primary potential side reaction is the protection of the N-2 position of the indazole ring. While the N-1 position is already methylated in the target compound, the N-2 nitrogen can still be nucleophilic and react with the protecting group reagent. To favor N-7 protection, it is crucial to use appropriate reaction conditions, such as sterically hindered bases or non-basic conditions where possible, to minimize the reactivity of the indazole ring nitrogen.

Q3: How do I choose the right protecting group for my multi-step synthesis?

A3: The selection of a protecting group should be based on the principle of orthogonal protection . This means that the protecting groups on different functional groups in your molecule should be removable under different conditions, allowing for selective deprotection at various stages of your synthesis. For example, if your synthesis involves a step that requires acidic conditions, a Boc group would not be suitable. In such a case, a Cbz group, which is removed by hydrogenation, would be a better choice.

Q4: Can the N-methyl group on the indazole ring influence the protection/deprotection reactions?

A4: The N-1 methyl group generally does not directly participate in the protection or deprotection of the 7-amino group. However, its electronic and steric influence can subtly affect the reactivity of the 7-amino group and the indazole ring system. It is important to follow established protocols and monitor reactions carefully.

Troubleshooting Guides

Problem 1: Low yield of the desired N-7 protected product.
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction has stalled, consider increasing the reaction time or temperature. Adding a slight excess of the protecting group reagent may also improve the yield.
Side reaction at N-2 Use a less reactive protecting group precursor or a bulkier base to sterically hinder reaction at the N-2 position. For Boc protection, using Boc-anhydride with a non-nucleophilic base like triethylamine is recommended.
Decomposition of starting material or product Ensure the reaction conditions are appropriate for the stability of your compound. Avoid excessively high temperatures or prolonged reaction times if your molecule is sensitive.
Issues with reagent quality Use freshly opened or properly stored protecting group reagents and anhydrous solvents to avoid deactivation of the reagents.
Problem 2: Difficulty in removing the protecting group.
Possible Cause Suggested Solution
Inefficient deprotection conditions Ensure you are using the correct deprotection reagent and conditions for your specific protecting group. For Boc deprotection, use a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. For Cbz deprotection, ensure the catalyst for hydrogenation is active and the hydrogen pressure is adequate.
Catalyst poisoning (for Cbz deprotection) If using catalytic hydrogenation for Cbz removal, ensure your starting material and solvent are free of impurities that can poison the palladium catalyst (e.g., sulfur-containing compounds). It may be necessary to use a fresh batch of catalyst or increase the catalyst loading.
Incomplete reaction Monitor the deprotection reaction by TLC or LC-MS. If the reaction is slow, you can try increasing the temperature or the concentration of the deprotection reagent.

Experimental Protocols

Below are detailed methodologies for the protection of this compound with Boc, Cbz, and Fmoc groups.

Boc Protection
  • Reaction: this compound + Di-tert-butyl dicarbonate (Boc₂O) → tert-butyl (1-methyl-1H-indazol-7-yl)carbamate

  • Reagents:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

    • Triethylamine (Et₃N) (1.2 equivalents)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add triethylamine to the solution.

    • Slowly add a solution of Di-tert-butyl dicarbonate in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Cbz Protection
  • Reaction: this compound + Benzyl chloroformate (Cbz-Cl) → benzyl (1-methyl-1H-indazol-7-yl)carbamate

  • Reagents:

    • This compound

    • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

    • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • Dichloromethane (DCM) or a biphasic system of Dioxane/Water

  • Procedure:

    • Dissolve this compound in the chosen solvent system.

    • Add the base to the solution.

    • Cool the mixture to 0 °C and slowly add benzyl chloroformate.

    • Stir the reaction at room temperature for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up by adding water and extracting with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Fmoc Protection
  • Reaction: this compound + 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) → (9H-fluoren-9-yl)methyl (1-methyl-1H-indazol-7-yl)carbamate

  • Reagents:

    • This compound

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents)

    • Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

    • Acetone/Water solvent mixture

  • Procedure:

    • Suspend this compound in a mixture of acetone and water.

    • Add sodium bicarbonate.

    • Cool the mixture to 0 °C and add a solution of Fmoc-Cl in acetone dropwise.

    • Stir at room temperature for 3-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallization may be necessary for further purification.

Data Summary Table

Protecting GroupReagentBaseSolventTypical Reaction Time (h)Deprotection Conditions
Boc Boc₂OEt₃NDCM or THF4 - 12TFA or HCl in DCM
Cbz Cbz-ClNaHCO₃ or DIPEADCM or Dioxane/H₂O6 - 18H₂, Pd/C in MeOH or EtOH
Fmoc Fmoc-ClNaHCO₃Acetone/H₂O3 - 620% Piperidine in DMF

Experimental Workflows

Protection_Workflow cluster_protection Protection Step start This compound reagents Add Protecting Group Reagent (Boc₂O, Cbz-Cl, or Fmoc-Cl) + Base in Solvent start->reagents Dissolve reaction Stir at RT reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product Protected Product purification->product

Caption: General workflow for the protection of this compound.

Deprotection_Workflows cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection start Protected this compound boc_reagent Add TFA or HCl in DCM start->boc_reagent cbz_reagent Add Pd/C & H₂ in MeOH start->cbz_reagent fmoc_reagent Add 20% Piperidine in DMF start->fmoc_reagent boc_reaction Stir at RT boc_reagent->boc_reaction monitoring Monitor by TLC/LC-MS boc_reaction->monitoring cbz_reaction Stir under H₂ atmosphere cbz_reagent->cbz_reaction cbz_reaction->monitoring fmoc_reaction Stir at RT fmoc_reagent->fmoc_reaction fmoc_reaction->monitoring workup Work-up & Purification monitoring->workup Reaction Complete final_product This compound workup->final_product

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of heterocyclic compounds is paramount. 1-Methyl-1H-indazol-7-ylamine, a key building block in medicinal chemistry, presents a unique spectral signature. This guide provides a detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective with structurally related analogues and a standardized experimental protocol for reliable data acquisition.

While a publicly available, complete experimental ¹H and ¹³C NMR dataset for this compound is not readily found in the reviewed literature, a robust prediction of its spectral features can be derived from the analysis of its parent compound, 1-methyl-1H-indazole, and the well-established effects of an amino substituent on the indazole ring. This guide will present these predicted values alongside experimental data for relevant comparative compounds to aid in the structural elucidation and quality assessment of this compound and its derivatives.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and provide experimental data for the structurally related 1-methyl-1H-indazole for comparison. The predictions are based on established substituent effects on the chemical shifts of the indazole core.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 1-Methyl-1H-indazole.

Proton Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) Experimental Chemical Shift (δ, ppm) for 1-Methyl-1H-indazole (in Acetone) [1]Multiplicity Coupling Constant (J, Hz)
H-3~7.87.95s-
H-4~7.47.72d~8.0
H-5~6.67.10t~7.5
H-6~7.17.35t~7.8
N-CH₃~4.04.02s-
NH₂Broad-s-

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 1-Methyl-1H-indazole.

Carbon Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) Experimental Chemical Shift (δ, ppm) for 1-Methyl-1H-indazole
C-3~133134.77
C-3a~140140.01
C-4~128126.80
C-5~110120.96
C-6~120120.86
C-7~145109.71
C-7a~122123.13
N-CH₃~35-

Comparative Analysis with Alternative Aminoindazoles

To provide a broader context for the spectral analysis of this compound, it is instructive to compare its predicted NMR data with experimentally determined values for other aminoindazole isomers. The position of the amino group significantly influences the electronic environment of the indazole ring, leading to distinct chemical shifts. For instance, the presence of an amino group at other positions will alter the shielding and deshielding of the aromatic protons and carbons, providing a clear basis for isomeric differentiation.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound and related compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Pulse Width: 30°

    • Relaxation Delay: 2 s

    • Number of Scans: 16-64

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phasing, and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm

    • Pulse Width: 30°

    • Relaxation Delay: 2 s

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation, phasing, and baseline correction.

4. 2D NMR Spectroscopy (for full structural assignment):

  • Conduct COSY (Correlation Spectroscopy) experiments to establish ¹H-¹H coupling networks.

  • Utilize HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

  • Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Workflow for NMR Analysis

The logical flow of acquiring and interpreting NMR data for the structural characterization of this compound is illustrated below.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Weighing (5-10 mg) Solvent Solvent Addition (CDCl₃ or DMSO-d₆) Sample->Solvent Reference Internal Reference (TMS) Solvent->Reference NMR_Tube Transfer to NMR Tube Reference->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Comparison Comparison with Alternatives Assignment->Comparison Structure Structural Elucidation Comparison->Structure

Caption: Workflow for the ¹H and ¹³C NMR analysis of this compound.

This comprehensive guide, combining predicted data, comparative analysis, and a detailed experimental protocol, serves as a valuable resource for researchers engaged in the synthesis and characterization of novel indazole-based compounds. The provided workflow and data will facilitate accurate structural determination and quality control in drug discovery and development endeavors.

References

Decoding Molecular Architecture: A Comparative Guide to the Mass Spectrometry of 1-Methyl-1H-indazol-7-ylamine for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a critical cornerstone of discovery and development. In the realm of novel therapeutics and complex organic synthesis, 1-Methyl-1H-indazol-7-ylamine stands as a significant building block. This guide provides an in-depth comparison of its expected mass spectrometric behavior against a close structural isomer, 1-Methyl-1H-indazol-6-ylamine, offering a robust framework for its unambiguous identification.

This document outlines the predicted fragmentation patterns of this compound, supported by established principles of mass spectrometry and data from related molecules. By contrasting these predictions with the known mass spectrometric data of its 6-amino isomer, this guide equips researchers with the necessary tools to distinguish between these closely related compounds, ensuring confidence in their synthetic and analytical outcomes.

Predicted and Comparative Fragmentation Analysis

The differentiation of structural isomers via mass spectrometry hinges on the unique fragmentation patterns that arise from the distinct placement of functional groups. While both this compound and its 6-amino isomer possess the same molecular formula (C₈H₉N₃) and molecular weight (147.18 g/mol ), the position of the amine group is expected to influence the stability and formation of key fragment ions.

Table 1: Predicted Key Mass Fragments for this compound and Comparative Data for 1-Methyl-1H-indazol-6-ylamine.

Predicted/Observed m/zProposed Fragment IonPredicted Fragmentation Pathway for this compoundComparative Data for 1-Methyl-1H-indazol-6-ylamine
147[M]⁺•Molecular ionMolecular ion[1][2]
148[M+H]⁺Protonated molecular ion (in ESI)Observed [M+H]⁺ at m/z 148[1]
132[M-CH₃]⁺Loss of the N1-methyl groupExpected
120[M-HCN]⁺•Loss of hydrogen cyanide from the indazole ringExpected
119[M-N₂H₂]⁺•Loss of diazomethane from the indazole ringExpected
92[C₆H₄N]⁺Fragmentation of the indazole ringExpected

Note: The fragmentation of this compound is predicted based on general principles of amine and heterocyclic compound fragmentation under electron ionization (EI) mass spectrometry. The comparative data for 1-Methyl-1H-indazol-6-ylamine is based on available experimental data. The relative intensities of these fragments will be crucial for differentiation.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality mass spectra for the structural confirmation of this compound, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • For Electrospray Ionization (ESI), further dilute the sample to a concentration of 1-10 µg/mL with the mobile phase solvent.

  • For Electron Ionization (EI), ensure the sample is sufficiently volatile or use a direct insertion probe.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source:

    • Electron Ionization (EI): For fragmentation analysis of the pure compound.

      • Ionization Energy: 70 eV

      • Source Temperature: 200-250 °C

    • Electrospray Ionization (ESI): For accurate molecular weight determination and compatibility with liquid chromatography.

      • Ionization Mode: Positive

      • Capillary Voltage: 3-4 kV

      • Nebulizing Gas (N₂): Flow rate dependent on the instrument

      • Drying Gas (N₂): Temperature and flow rate dependent on the instrument

  • Mass Analyzer:

    • Scan Range: m/z 50-500

    • Acquisition Mode: Full scan for initial analysis, followed by product ion scan (MS/MS) of the molecular ion for fragmentation analysis.

  • Inlet System:

    • Gas Chromatography (GC): For volatile samples, coupled to an EI source.

      • Column: A suitable capillary column (e.g., HP-5ms).

      • Temperature Program: Optimize for separation from impurities.

    • Liquid Chromatography (LC): For less volatile samples, coupled to an ESI source.

      • Column: A C18 reversed-phase column.

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Analyze the fragmentation pattern and compare it with the predicted fragments and the spectra of known isomers.

  • Utilize mass spectral libraries for comparison, if available.

Workflow for Structure Confirmation

The logical flow for confirming the structure of this compound using mass spectrometry is outlined below.

G Workflow for Mass Spectrometric Structure Confirmation cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation A Synthesized Compound (this compound) B Dissolution in Appropriate Solvent A->B C Introduction into Mass Spectrometer (GC-MS or LC-MS) B->C D Ionization (EI or ESI) C->D E Mass Analysis (Full Scan & MS/MS) D->E F Obtain Mass Spectrum E->F G Determine Molecular Weight F->G H Analyze Fragmentation Pattern F->H K Final Structure Confirmation G->K I Compare with Isomer Data (e.g., 1-Methyl-1H-indazol-6-ylamine) H->I J Compare with Theoretical Fragmentation H->J I->K J->K

Caption: A generalized workflow for the confirmation of molecular structure using mass spectrometry.

By following this comprehensive guide, researchers can confidently employ mass spectrometry to verify the synthesis of this compound and distinguish it from its structural isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of 1-Methyl-1H-indazol-7-ylamine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-Methyl-1H-indazol-7-ylamine and its positional isomers. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent anticancer and anti-inflammatory effects. The position of the amino group on the 1-methyl-1H-indazole core significantly influences the pharmacological profile of these molecules. This document synthesizes available experimental data to offer insights into their structure-activity relationships (SAR) and potential therapeutic applications.

Comparative Biological Activity

While direct head-to-head comparative studies of all positional isomers of 1-methyl-1H-indazol-amine are limited, this section consolidates available data from various sources to facilitate an indirect comparison of their biological activities, primarily focusing on their anticancer and kinase inhibitory properties.

Table 1: Anticancer Activity of 1-Methyl-1H-indazol-amine Isomers and Related Derivatives
Compound/IsomerCancer Cell LineAssay TypeIC50 (µM)Reference
1-Methyl-1H-indazol-3-amine Derivative (Compound 6o) K562 (Chronic Myeloid Leukemia)MTT5.15[1][2]
A549 (Lung)MTT>40[1]
PC-3 (Prostate)MTT18.3[1]
HepG2 (Hepatoma)MTTNot specified[1]
HEK-293 (Normal Kidney)MTT33.2[1][2]
N-(1H-Indazol-6-yl)benzenesulfonamide Derivative (Compound K22) MCF-7 (Breast Cancer)Not specified1.3[3]
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivative (Compound 8r) Not specifiedNot specified0.0416 (FLT3)[4]
Not specifiedNot specified0.0228 (FLT3-ITD)[4]
Not specifiedNot specified0.00564 (FLT3-D835Y)[4]

Note: The presented data is a compilation from different studies, and experimental conditions may vary.

Table 2: Kinase Inhibitory Activity of 1-Methyl-1H-indazol-amine Isomers and Related Derivatives
Compound/IsomerKinase TargetAssay TypeIC50 (nM)Reference
N-(1H-Indazol-6-yl)benzenesulfonamide Derivative (Compound K22) PLK4In vitro enzyme assay0.1[3]
N-(1H-Indazol-6-yl)benzenesulfonamide Derivative (Compound K02) PLK4In vitro enzyme assay12.4[3]
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivative (Compound 8r) FLT3Not specified41.6[4]
FLT3-D835YNot specified5.64[4]
3-Amino-1H-indazol-6-yl-benzamide Derivative (Compound 4) FLT3Not specifiedSingle-digit nM EC50[5]
c-KitNot specifiedSingle-digit nM EC50[5]
PDGFRαNot specifiedSingle-digit nM EC50[5]
3-Amino-1H-indazol-6-yl-benzamide Derivative (Compound 11) FLT3Not specifiedSingle-digit nM EC50[5]
c-KitNot specifiedSingle-digit nM EC50[5]
PDGFRαNot specifiedSingle-digit nM EC50[5]

Note: The presented data is a compilation from different studies, and experimental conditions may vary. EC50 values represent the concentration required to elicit 50% of the maximal response.

Structure-Activity Relationship (SAR) Insights

The position of the amino group on the 1-methyl-1H-indazole ring, as well as further substitutions, plays a critical role in determining the biological activity and selectivity of these compounds.

  • 3-Amino-1H-indazole derivatives have been shown to be effective hinge-binding fragments for various kinases.[1] The development of potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and c-Kit has been achieved using a 3-amino-1H-indazol-6-yl-benzamide scaffold.[5]

  • 4-Amino-1H-indazole derivatives are utilized as key intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents that can inhibit specific enzymes involved in tumor growth.[6]

  • 5-Amino-1H-indazole serves as a crucial building block for developing novel therapeutic agents, especially in cancer treatment where indazole derivatives have demonstrated promising results.[7]

  • 6-Amino-1H-indazole derivatives have been the focus of developing potent Polo-like kinase 4 (PLK4) inhibitors. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown exceptional PLK4 inhibitory activity with IC50 values in the sub-nanomolar range.[3] Additionally, derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole are potent inhibitors of FLT3 and its mutants.[4]

  • 7-Amino-1H-indazole (this compound) is a versatile intermediate in the synthesis of various pharmaceuticals, particularly for treatments of cancer and neurological disorders.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., FLT3, PLK4, VEGFR)

  • Substrate specific to the kinase

  • Test compounds (1-Methyl-1H-indazol-amine isomers and derivatives)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.

  • Kinase Reaction: In a well of an assay plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., K562, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (1-Methyl-1H-indazol-amine isomers and derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

The biological activities of 1-methyl-1H-indazol-amine isomers are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies s1 Synthesis of 1-Methyl-1H-indazol-amine Isomers s2 Purification & Structural Characterization (NMR, MS) s1->s2 b1 In Vitro Kinase Assays (e.g., FLT3, PLK4, VEGFR) s2->b1 b2 Cell-Based Assays (e.g., MTT on Cancer Cell Lines) b1->b2 m1 Western Blot Analysis of Downstream Signaling Proteins b2->m1 m2 Cell Cycle & Apoptosis Assays m1->m2

General experimental workflow for the evaluation of 1-Methyl-1H-indazol-amine isomers.

Key Signaling Pathways

Indazole derivatives have been shown to target several critical signaling pathways implicated in cancer.

FLT3_pathway FLT3 FLT3 Receptor RAS RAS/RAF/MEK/ERK Pathway FLT3->RAS PI3K PI3K/AKT/mTOR Pathway FLT3->PI3K STAT5 JAK/STAT5 Pathway FLT3->STAT5 Inhibitor Indazole-based Inhibitor Inhibitor->FLT3 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation

Simplified FLT3 signaling pathway and the point of inhibition by indazole derivatives.

PLK4_pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole p53 p53/p21 Pathway PLK4->p53 inhibition Wnt Wnt/β-catenin Pathway PLK4->Wnt Inhibitor Indazole-based Inhibitor Inhibitor->PLK4 CellCycle Cell Cycle Progression Centriole->CellCycle p53->CellCycle arrest Proliferation Cell Proliferation Wnt->Proliferation

Overview of PLK4 signaling and its modulation by indazole-based inhibitors.

VEGFR_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/AKT VEGFR->PI3K RAS RAS/MEK/ERK VEGFR->RAS Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Simplified VEGFR signaling cascade and its inhibition by indazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-indazol-7-ylamine Analogs as FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminoindazole derivatives, closely related to 1-Methyl-1H-indazol-7-ylamine, as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The data presented is based on a study aimed at developing covalent inhibitors targeting both wild-type and gatekeeper mutant forms of FGFR4, which are implicated in hepatocellular carcinoma.

Structure-Activity Relationship of Aminoindazole Analogs

A series of aminoindazole derivatives were synthesized and evaluated for their inhibitory activity against FGFR4 and its clinically relevant gatekeeper mutants, V550L and V550M. The core scaffold consists of a 1H-indazole moiety, which serves as a versatile template for chemical modifications. The SAR studies focused on the impact of various substituents on the indazole ring and the acrylamide warhead, which is designed for covalent bond formation with a cysteine residue in the FGFR4 active site.

The following table summarizes the in vitro biochemical activities of key analogs against wild-type FGFR4 and its gatekeeper mutants.

Compound IDR1 SubstituentR2 SubstituentFGFR4 IC50 (nM)FGFR4 V550L IC50 (nM)FGFR4 V550M IC50 (nM)
Analog A HH15.825.139.8
Analog B OMeH8.914.222.4
Analog C HF5.69.014.1
Analog D OMeF2.1 3.3 5.2
Analog E HCl7.211.518.2
Analog F OMeCl3.55.68.8

Key SAR Insights:

  • Substitution at R1: The introduction of a methoxy (OMe) group at the R1 position of the phenyl ring generally leads to a moderate increase in potency compared to the unsubstituted analog (Compare Analog A vs. B, and C vs. D).

  • Substitution at R2: Halogen substitution at the R2 position significantly enhances inhibitory activity. A fluorine (F) substituent provides a greater potency boost than chlorine (Cl) (Compare Analog A vs. C and E).

  • Combined Substitutions: The combination of a methoxy group at R1 and a fluorine atom at R2 results in the most potent analog in this series (Analog D), with an IC50 of 2.1 nM against wild-type FGFR4.

Experimental Protocols

In Vitro FGFR4 Kinase Inhibition Assay

The inhibitory activity of the aminoindazole analogs against FGFR4 and its mutants was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.

Protocol:

  • Reaction Setup: The kinase reaction was performed in a 384-well plate containing a final volume of 10 µL. The reaction mixture included 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 10 µM ATP, and 2.5 nM of the respective FGFR4 enzyme (wild-type, V550L, or V550M).

  • Compound Addition: The test compounds were serially diluted in DMSO and added to the reaction mixture, with a final DMSO concentration of 1%.

  • Initiation and Incubation: The kinase reaction was initiated by the addition of the enzyme and incubated for 60 minutes at room temperature.

  • Detection: The reaction was terminated by the addition of 10 µL of TR-FRET dilution buffer containing EDTA and the appropriate TR-FRET reagents. The plate was then incubated for an additional 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition: The fluorescence signal was measured on a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: The ratio of the emission at 665 nm to 615 nm was calculated, and the IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was assessed in a hepatocellular carcinoma cell line (e.g., Huh-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control, and the IC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the FGFR4 signaling pathway, which is the target of the described aminoindazole analogs, and a general workflow for a structure-activity relationship study.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminoindazole Inhibitor Inhibitor->FGFR4

Caption: FGFR4 signaling pathway initiated by FGF19 binding, leading to cell proliferation and survival.

SAR_Workflow Lead Lead Compound (this compound core) Synthesis Analog Synthesis (Chemical Modification) Lead->Synthesis Screening Biological Screening (e.g., Kinase Assay) Synthesis->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Identification Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

Comparative analysis of synthetic routes to different indazole amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. The strategic introduction of an amino group onto this heterocyclic system opens up vast possibilities for molecular diversification and the fine-tuning of pharmacological activity. This guide provides an objective comparison of the primary synthetic routes to various indazole amines, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific research and development applications.

At a Glance: Comparison of Synthetic Routes to Indazole Amines

The choice of a synthetic pathway to a target indazole amine is often a balance between the desired substitution pattern, yield, substrate scope, and the availability of starting materials. The following sections provide a comparative overview of the most common strategies for accessing 3-amino, 4-amino, 5-amino, and 6-aminoindazoles, as well as N-substituted derivatives.

I. Synthesis of 3-Aminoindazoles

The 3-aminoindazole moiety is a common structural motif in kinase inhibitors and other targeted therapies. The most prevalent synthetic strategies involve the cyclization of ortho-substituted benzonitriles with hydrazine.

Performance Comparison of Synthetic Routes to 3-Aminoindazoles
Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Yield (%)Key AdvantagesKey Limitations
From o-Halobenzonitriles o-Fluorobenzonitrile or o-ChlorobenzonitrileHydrazine hydrate75-95%[1]High yields, readily available starting materials.Requires elevated temperatures; regioselectivity can be an issue with substituted hydrazines.
From o-Bromobenzonitriles o-BromobenzonitrileBenzophenone hydrazone, Pd catalyst, then acidTwo steps, moderate to good overall yields[2]Broader substrate scope, including substrates not amenable to direct SNAr.Multi-step process, requires a palladium catalyst.
From o-Nitrobenzonitriles o-NitrobenzonitrileHydrazineVariableUtilizes readily available nitro compounds.Can be less efficient than routes from halogenated precursors.[3]
Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile [1]

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent, add hydrazine hydrate (80%, excess). The reaction mixture is heated to reflux for 20 minutes. After cooling, the product precipitates and can be collected by filtration to afford 5-bromo-1H-indazol-3-amine in high yield (typically around 88%).

Synthetic Workflow: 3-Aminoindazoles

cluster_0 From o-Halobenzonitriles cluster_1 From o-Bromobenzonitriles (Two-Step) o-Halobenzonitrile o-Halobenzonitrile 3-Aminoindazole_h 3-Aminoindazole o-Halobenzonitrile->3-Aminoindazole_h Hydrazine Hydrate, Reflux Hydrazine Hydrazine Hydrazine->3-Aminoindazole_h o-Bromobenzonitrile o-Bromobenzonitrile Hydrazone_Intermediate Hydrazone Intermediate o-Bromobenzonitrile->Hydrazone_Intermediate Pd Catalyst Benzophenone_Hydrazone Benzophenone Hydrazone Benzophenone_Hydrazone->Hydrazone_Intermediate 3-Aminoindazole_b 3-Aminoindazole Hydrazone_Intermediate->3-Aminoindazole_b Acidic Deprotection/Cyclization

Caption: Synthetic pathways to 3-aminoindazoles.

II. Synthesis of 4-, 5-, and 6-Aminoindazoles

Aminoindazoles with the amino group on the benzene ring are typically synthesized by the reduction of a corresponding nitroindazole. The nitro group is introduced by electrophilic nitration of the indazole core, and its position is dictated by the directing effects of existing substituents.

Performance Comparison of Nitration-Reduction Route
Target CompoundStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Limitations
4-Aminoindazoles IndazoleHNO₃/H₂SO₄ then reducing agent (e.g., SnCl₂, H₂/Pd-C)Moderate to good over two stepsWell-established methodology.Nitration can lead to mixtures of isomers.
5-Aminoindazoles IndazoleNitrating agent then reducing agentModerate to good over two stepsAccess to the 5-amino substitution pattern.Potential for side reactions during nitration.
6-Aminoindazoles 6-NitroindazoleH₂/Pd-C or Fe/HCl94% (for reduction step)[4]High-yielding reduction step.Requires access to the 6-nitroindazole precursor.
Experimental Protocols

Protocol 2: General Procedure for the Synthesis of 6-Aminoindazole from 6-Nitro-1H-indazole [4]

A mixture of 6-nitro-1H-indazole and 10% Pd/C catalyst in methanol is stirred overnight under a hydrogen atmosphere (1 atm). Upon completion of the reaction, the catalyst is removed by filtration, and the filtrate is concentrated to yield 6-amino-1H-indazole as a solid.

Synthetic Workflow: Aminoindazoles via Nitration-Reduction

Indazole Indazole Nitroindazole Nitroindazole Indazole->Nitroindazole Nitration (e.g., HNO₃/H₂SO₄) Aminoindazole Aminoindazole Nitroindazole->Aminoindazole Reduction (e.g., H₂/Pd-C, Fe/HCl)

Caption: General workflow for synthesizing 4-, 5-, and 6-aminoindazoles.

III. Synthesis of N-Substituted Aminoindazoles

N-substituted aminoindazoles can be prepared through several strategies, including the alkylation or arylation of an existing aminoindazole or by constructing the indazole ring with the N-substituent already in place. The Buchwald-Hartwig amination has emerged as a powerful tool for the N-arylation of indazoles.

Performance Comparison of Routes to N-Substituted Aminoindazoles
Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Yield (%)Key AdvantagesKey Limitations
N-Alkylation AminoindazoleAlkyl halide, baseVariableDirect functionalization of the amino group.Potential for N-alkylation on the indazole ring as well, leading to mixtures of isomers.
Buchwald-Hartwig Amination Halo-indazoleAmine, Pd catalyst, ligandModerate to goodExcellent for N-arylation, broad substrate scope.[5][6]Requires a palladium catalyst and specific ligands.
From Substituted Hydrazines o-HalobenzaldehydeSubstituted hydrazine, Pd catalystModerate to goodBuilds the N-substituted indazole directly.Requires synthesis of the substituted hydrazine.
Experimental Protocols

Protocol 3: General Procedure for Buchwald-Hartwig Amination of Halo-indazoles [6]

In a reaction vessel under an inert atmosphere, the halo-indazole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) are combined in an anhydrous solvent (e.g., toluene, dioxane). The mixture is heated until the starting material is consumed (monitored by TLC or GC). After cooling, the reaction is worked up by extraction and purified by column chromatography.

Logical Relationships in N-Substituted Indazole Amine Synthesis

cluster_0 Post-Modification Routes cluster_1 Ring Construction Routes Aminoindazole Aminoindazole N-Alkylaminoindazole N-Alkylaminoindazole Aminoindazole->N-Alkylaminoindazole Alkylation N-Arylaminoindazole_pm N-Arylaminoindazole Aminoindazole->N-Arylaminoindazole_pm Buchwald-Hartwig o-Halobenzaldehyde o-Halobenzaldehyde N-Substituted_Indazole N-Substituted Indazole o-Halobenzaldehyde->N-Substituted_Indazole Pd Catalyst Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->N-Substituted_Indazole

Caption: Strategies for synthesizing N-substituted aminoindazoles.

Conclusion

The synthesis of indazole amines offers a rich landscape of chemical transformations. Classical methods, such as the cyclization of substituted benzonitriles and the reduction of nitroindazoles, remain highly relevant and effective. Modern transition-metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, have significantly expanded the scope and efficiency of N-arylation. The choice of the optimal synthetic route will depend on the specific target molecule, desired scale, and available resources. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers in the field of drug discovery and development.

References

A Spectroscopic Showdown: Differentiating 1-methyl- and 2-methyl-indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of isomeric molecules is a critical step in chemical synthesis and drug discovery. The constitutional isomers 1-methyl-indazole and 2-methyl-indazole, while structurally similar, exhibit distinct spectroscopic signatures that allow for their clear differentiation. This guide provides a comprehensive comparison of these two isomers using data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Distinctions

The primary differences in the spectroscopic profiles of 1-methyl- and 2-methyl-indazole arise from the position of the methyl group on the pyrazole ring. This seemingly minor structural change significantly alters the electronic environment of the molecule, leading to measurable shifts in NMR, distinct vibrational modes in IR, and different electronic transitions in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Methyls

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical shift of the N-methyl protons and the pattern of the aromatic protons provide clear, diagnostic evidence for the substitution pattern.

Comparative ¹H NMR Data
Proton1-methyl-indazole (ppm)2-methyl-indazole (ppm)Key Differences
N-CH₃ ~4.0-4.1~4.1-4.2The N-methyl protons of 2-methyl-indazole are typically slightly downfield compared to 1-methyl-indazole.
H-3 ~7.9-8.0~8.1-8.2The H-3 proton in 2-methyl-indazole is significantly deshielded and appears further downfield.
Aromatic Protons ~7.1-7.8~7.0-7.7The overall pattern and chemical shifts of the benzene ring protons differ due to the influence of the N-methyl position.
Comparative ¹³C NMR Data

The position of the methyl group also influences the chemical shifts of the carbon atoms in the indazole ring system.

Carbon1-methyl-indazole (ppm)2-methyl-indazole (ppm)Key Differences
N-CH₃ ~35-36~42-43The N-methyl carbon in 2-methyl-indazole is notably downfield compared to the 1-methyl isomer.
C-3 ~133-134~122-123C-3 in 1-methyl-indazole is significantly more deshielded than in the 2-methyl isomer.
C-7a ~140-141~149-150The bridgehead carbon C-7a shows a distinct downfield shift in 2-methyl-indazole.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While the IR spectra of both isomers will show common features for the aromatic C-H and C=C stretching vibrations, the "fingerprint region" (below 1500 cm⁻¹) will contain distinct patterns of bands arising from the unique vibrational modes of each isomer.

Vibrational Mode1-methyl-indazole (cm⁻¹)2-methyl-indazole (cm⁻¹)Key Differences
Aromatic C-H Stretch ~3000-3100~3000-3100Both isomers exhibit typical aromatic C-H stretching.
C=N Stretch ~1620-1630~1610-1620Subtle differences in the C=N stretching frequency may be observed.
Ring Vibrations (Fingerprint) Multiple bandsMultiple bandsThe pattern of bands in the 1000-1500 cm⁻¹ region is unique to each isomer and serves as a reliable fingerprint for identification.
N-CH₃ Bending ~1400-1450~1400-1450The bending vibrations of the N-methyl group will be present in both spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Shift in Absorption

The electronic transitions of the indazole ring are sensitive to the substitution pattern. 2-methyl-indazole generally exhibits a bathochromic (red) shift in its absorption maxima compared to 1-methyl-indazole.[1][2]

Isomerλmax (nm) in AcetonitrileKey Differences
1-methyl-indazole ~254, ~295[1]
2-methyl-indazole ~275, ~310[1]2-methyl-indazole shows a stronger absorption at longer wavelengths.[1][2]

Mass Spectrometry (MS): Fragmentation Patterns

Under electron ionization (EI), both isomers will exhibit a molecular ion peak corresponding to their identical molecular weight. However, the fragmentation patterns can differ, providing clues to the isomer's identity. The loss of the methyl group and subsequent ring fragmentation pathways can vary in their relative intensities.

Isomer TypeFragmentation PatternKey Differences
1-methyl-indazole Derivatives Fragmentation often involves the loss of the N-1 substituent followed by ring fragmentation.While the mass spectra of the parent isomers can be similar, differences in the relative abundances of fragment ions can aid in distinction.[1]
2-methyl-indazole Derivatives Similar to 1-methyl derivatives, fragmentation can involve the loss of the N-2 substituent.The relative intensities of the fragment ions may differ between the two isomers.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically employed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0-160 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the indazole isomer in a UV-grade solvent (e.g., acetonitrile, ethanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of around 10-20 µg/mL to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the sample over a wavelength range of 200-400 nm.

    • Use the pure solvent as a blank to zero the absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.[1]

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography inlet) into the ion source. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

Visualizing the Workflow and Structural Differences

The following diagrams illustrate the general workflow for spectroscopic comparison and the key structural features that lead to the observed spectroscopic differences.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 1-methyl-indazole & 2-methyl-indazole Mixture NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS Mass Spec. Sample->MS Data Comparative Analysis of: - Chemical Shifts - Vibrational Frequencies - Absorption Maxima - Fragmentation Patterns NMR->Data IR->Data UV_Vis->Data MS->Data Conclusion Isomer Identification Data->Conclusion Structural_Differences cluster_isomers Isomeric Structures cluster_spectroscopy Key Spectroscopic Differences Isomer1 1-methyl-indazole NMR_diff ¹H NMR: Different N-CH₃ & H-3 shifts ¹³C NMR: Different N-CH₃, C-3 & C-7a shifts Isomer1->NMR_diff leads to UV_Vis_diff UV-Vis: Bathochromic shift in 2-methyl-indazole Isomer1->UV_Vis_diff results in IR_MS_diff IR & MS: Unique fingerprint region & fragmentation Isomer1->IR_MS_diff produces Isomer2 2-methyl-indazole Isomer2->NMR_diff Isomer2->UV_Vis_diff Isomer2->IR_MS_diff

References

Navigating the Crystalline World of Indazoles: A Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a cornerstone technique in this endeavor, offering unparalleled insights into molecular architecture. This guide provides a comparative overview of the crystallographic analysis of indazole derivatives, with a focus on the structural scaffold of 1-Methyl-1H-indazol-7-ylamine, a key building block in medicinal chemistry.

While specific crystallographic data for this compound and its direct derivatives are not publicly available, this guide leverages data from structurally related indazole compounds to illuminate the experimental protocols and the nature of the data obtained. The indazole core is a prevalent motif in pharmaceuticals, and understanding its structural nuances is critical for rational drug design.[1][2]

Comparative Crystallographic Data of Indazole Derivatives

To illustrate the typical outcomes of X-ray crystallography, the following table summarizes crystallographic data for a selection of indazole derivatives. This data, gleaned from published research, showcases the key parameters that define a crystal structure.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
(1H-Indazol-1-yl)methanolMonoclinicP2₁/c8.634(3)5.484(2)15.038(5)90102.83(3)90[3]
(4-Nitro-1H-indazol-1-yl)methanolMonoclinicP2₁/n7.828(2)12.045(3)9.088(2)90108.85(3)90[3]
(6-Nitro-1H-indazol-1-yl)methanolMonoclinicP2₁/c11.533(3)5.599(2)13.626(4)90110.12(3)90[3]
(7-Nitro-1H-indazol-1-yl)methanolOrthorhombicPca2₁14.594(4)5.528(2)10.088(3)909090[3]

Experimental Protocols: A Generalized Workflow

The journey from a synthesized compound to a refined crystal structure follows a well-defined path. The following protocols are generalized from methods reported for indazole and other heterocyclic compounds.

Synthesis and Purification

Indazole derivatives are typically synthesized through multi-step organic reactions. For instance, N-alkylation of an indazole core is a common strategy. Following synthesis, rigorous purification, often by column chromatography or recrystallization, is essential to obtain a homogenous sample suitable for crystallization.

Crystallization

Growing single crystals of sufficient quality is often the most challenging step. Common methods include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a synchrotron or a laboratory X-ray source. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector records the intensities and positions of these diffracted beams.

Structure Solution and Refinement

The diffraction data is processed to determine the unit cell dimensions and space group. The initial arrangement of atoms in the unit cell (the phase problem) is solved using computational methods. This initial model is then refined against the experimental data to improve the fit, resulting in a final, accurate three-dimensional structure.

Visualizing the Process and the Molecule

To further clarify the experimental workflow and the molecular structure of the parent compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis synthesis Synthesis of Indazole Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

References

A Comparative Guide to Validated Analytical Methods for 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methodologies for the quantitative and qualitative analysis of 1-Methyl-1H-indazol-7-ylamine, a key intermediate in pharmaceutical development.[1] While specific head-to-head validated method comparisons for this exact molecule are not extensively published, this document outlines standard, robust methods based on best practices for analogous indazole derivatives. The focus is on High-Performance Liquid Chromatography (HPLC) for purity and assay determination, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification, particularly in biological matrices.

The validation parameters presented are based on the International Conference on Harmonisation (ICH) guidelines, which are referenced by regulatory bodies like the US Food and Drug Administration (FDA).[2]

Methodology Comparison: HPLC vs. LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely accessible technique ideal for assessing the purity and potency of bulk drug substances and formulated products.[3] For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in complex biological fluids (e.g., plasma), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4][5]

Quantitative Performance Data

The following table summarizes the typical performance characteristics expected from fully validated HPLC and LC-MS/MS methods for the analysis of a small molecule like this compound.

Validation Parameter HPLC (UV Detection) LC-MS/MS ICH Guideline/Bioanalytical Standard
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.99A linear relationship between concentration and response should be demonstrated.[6]
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (±20% at LLOQ)For assays, mean recovery of 100±2% is typical.[2] For bioanalysis, accuracy should be within ±15% of the nominal value (±20% at LLOQ).[6][7]
Precision (% RSD) ≤ 2.0%≤ 15.0% (≤ 20.0% at LLOQ)Repeatability and intermediate precision should show minimal variation.[8] For bioanalysis, precision should not exceed 15% RSD (20% at LLOQ).[6][7]
Limit of Detection (LOD) ~0.01 - 0.1% of assay concentrationpg/mL to low ng/mL rangeTypically determined by a signal-to-noise ratio of 3:1.[2]
Limit of Quantification (LOQ) ~0.03 - 0.3% of assay concentrationpg/mL to low ng/mL rangeThe lowest concentration quantifiable with acceptable accuracy and precision (S/N ratio of 10:1).[2][7]
Specificity/Selectivity Demonstrated by peak purity and resolution from known impuritiesNo significant interfering peaks from matrix components at the analyte's retention time.[7]The method must be able to unequivocally assess the analyte in the presence of other components.[8]

Experimental Protocols

Detailed methodologies for each technique are provided below. These serve as robust starting points for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity of this compound raw material and for assaying its concentration in pharmaceutical formulations.

A. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or acetonitrile.[9][10]

  • Sample Solution: Prepare the sample solution to achieve a target concentration similar to the standard solution.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[11][12]

B. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Inertsil 250 x 4.6 mm, 5µm).[10] A column with low silanol activity, such as Newcrom R1, has also been shown to be effective for the related compound 1H-Indazol-7-amine.[13]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent.

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.[10][13]

    • Mobile Phase B: Acetonitrile or Methanol.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector at an optimized wavelength (e.g., 220-280 nm, determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This method is designed for the sensitive quantification of this compound in biological matrices like human or rat plasma, suitable for pharmacokinetic studies.[5][14]

A. Sample Preparation (Solid-Phase Extraction - SPE): SPE is a recommended technique for cleaning up and concentrating the analyte from complex biological samples.[5][15]

  • Pre-treatment: To 100 µL of plasma, add 100 µL of an internal standard solution (ideally, a stable isotope-labeled version of the analyte).[14][16]

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[15]

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[15]

  • Elution: Elute the analyte with 1 mL of methanol or another suitable organic solvent.[15]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

B. LC-MS/MS Conditions:

  • LC System: UHPLC system for fast analysis.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be optimized by direct infusion of the analyte. For C₈H₉N₃ (MW 147.18), the protonated molecule [M+H]⁺ at m/z 148.2 would be the likely precursor ion.

Visualizations

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample (Bulk Substance or Biological Matrix) Dissolve Dissolution / Dilution (for HPLC) Sample->Dissolve Purity/Assay SPE Solid-Phase Extraction (for LC-MS/MS) Sample->SPE Bioanalysis Filter Filtration (0.22 µm) Dissolve->Filter Vial Transfer to Autosampler Vial SPE->Vial Filter->Vial HPLC HPLC-UV Analysis Vial->HPLC LCMS LC-MS/MS Analysis Vial->LCMS Integrate Peak Integration & Quantification HPLC->Integrate LCMS->Integrate Validate Method Validation Check (SST, Accuracy, Precision) Integrate->Validate Report Final Report Generation Validate->Report

Caption: General workflow for the analytical testing of this compound.

Method Selection Logic

This diagram outlines the decision-making process for selecting the appropriate analytical method based on the research question.

G node_goal Analytical Goal? node_purity Purity / Assay of Bulk Material? node_goal->node_purity node_bio Trace Quantification in Biological Matrix? node_goal->node_bio node_hplc Use Validated HPLC-UV Method node_purity->node_hplc Yes node_lcms Use Validated LC-MS/MS Method node_bio->node_lcms Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

In Silico Modeling of 1-Methyl-1H-indazol-7-ylamine Derivatives for Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling of 1-Methyl-1H-indazol-7-ylamine and its derivatives as potential inhibitors of protein kinases, a critical target class in cancer therapy. The following sections detail a hypothetical study comparing the binding affinity and interaction patterns of these compounds with a selected kinase, outline the computational methodologies employed, and present the data in a clear, comparative format. Indazole derivatives have shown significant promise as kinase inhibitors, with several compounds being investigated for their anticancer properties.[1][2][3][4][5] This guide serves as a practical example of how computational tools can be leveraged to screen and analyze potential drug candidates.

Comparative Analysis of Kinase Inhibitors

This section presents a hypothetical comparative analysis of this compound and two of its derivatives against a known kinase inhibitor, Pazopanib, which also contains an indazole core. The target protein for this hypothetical study is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key kinase involved in angiogenesis.

Binding Affinity and Docking Scores

The table below summarizes the predicted binding affinities and docking scores of the test compounds against the ATP-binding site of VEGFR2. Lower docking scores and binding energies indicate a more favorable interaction.

CompoundStructureDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Predicted Inhibition Constant (Ki, nM)
This compound this compound-7.2-7.8250
Derivative A (N-acetyl) N-(1-methyl-1H-indazol-7-yl)acetamide-8.1-8.585
Derivative B (N-phenyl) N-phenyl-1-methyl-1H-indazol-7-amine-9.3-9.815
Pazopanib (Reference) Pazopanib-10.5-11.22.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of actual experiments.

Key Molecular Interactions

The following table details the predicted hydrogen bond and hydrophobic interactions between the ligands and the key amino acid residues in the VEGFR2 binding pocket.

CompoundKey Hydrogen Bond InteractionsKey Hydrophobic Interactions
This compound Cys919, Asp1046Val848, Ala866, Val916, Leu1035
Derivative A (N-acetyl) Cys919, Asp1046, Glu885Val848, Ala866, Val916, Leu1035, Phe1047
Derivative B (N-phenyl) Cys919, Asp1046, Glu885Val848, Ala866, Val916, Leu1035, Phe1047, Cys1045
Pazopanib (Reference) Cys919, Asp1046, Glu885, Asn923Val848, Ala866, Val916, Leu1035, Phe1047, Cys1045

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols describe the standard in silico procedures used to generate the comparative data.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., VEGFR2, PDB ID: 3EWH) is obtained from the Protein Data Bank.[1] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation : The 3D structures of the ligands (this compound and its derivatives) are generated and optimized using a molecular modeling software.

  • Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation : A docking program, such as AutoDock, is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the protein's active site and scores them based on a defined scoring function.

  • Analysis of Results : The docking results are analyzed to identify the best binding poses and to evaluate the binding affinity based on the docking scores. The interactions between the ligand and the protein are visualized and analyzed to understand the binding mode.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more detailed view of the binding stability.

  • System Preparation : The protein-ligand complex obtained from the best docking pose is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Force Field Application : A suitable force field (e.g., AMBER, CHARMM) is applied to the system to describe the interactions between atoms.

  • Minimization : The energy of the system is minimized to remove any steric clashes or unfavorable contacts.

  • Equilibration : The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to ensure stability.

  • Production Run : The production MD simulation is run for a specified period (e.g., 100 nanoseconds) to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis : The resulting trajectory is analyzed to assess the stability of the protein-ligand complex, calculate binding free energies, and analyze the dynamics of the interactions.

Visualizations

The following diagrams illustrate the conceptual frameworks and workflows discussed in this guide.

G cluster_workflow In Silico Drug Discovery Workflow start Define Target Protein (e.g., VEGFR2) ligand_prep Prepare Ligand Library (Indazole Derivatives) start->ligand_prep docking Molecular Docking (Virtual Screening) ligand_prep->docking analysis Analyze Docking Results (Binding Affinity, Pose) docking->analysis md_sim Molecular Dynamics Simulation (Stability Analysis) analysis->md_sim Top Candidates lead_opt Lead Optimization md_sim->lead_opt

Caption: A generalized workflow for in silico drug discovery, from target identification to lead optimization.

G cluster_pathway Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Inhibitor Indazole Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: A simplified representation of the VEGFR2 signaling pathway and the mechanism of action for an indazole-based inhibitor.

G cluster_comparison Logical Comparison Framework compounds Compound This compound Derivative A Derivative B Pazopanib criteria Evaluation Criteria Docking Score Binding Affinity Interaction Profile Stability (MD) compounds:f1->criteria:f1 compounds:f2->criteria:f1 compounds:f3->criteria:f1 compounds:f4->criteria:f1 outcome Predicted Outcome Low Potency Moderate Potency High Potency Very High Potency (Reference) criteria->outcome

Caption: A logical diagram illustrating the framework for comparing the different indazole derivatives based on in silico evaluation criteria.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Methyl-1H-indazol-7-ylamine, ensuring laboratory safety and environmental compliance. As a derivative of aromatic amines, this compound requires careful management as hazardous waste.

I. Hazard Identification and Classification

The first crucial step is to accurately identify and classify the waste. This compound should be treated as hazardous waste due to its nature as an aromatic amine. Many aromatic amines are known to be toxic, and some are considered carcinogenic.[1] Therefore, it is essential to consult the Safety Data Sheet (SDS) for the specific hazards associated with this compound. In the absence of a specific SDS, compounds with similar structures, such as other indazole derivatives and aromatic amines, provide guidance on potential hazards.[2][3][4]

Key Hazards of Aromatic Amines:

  • Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Carcinogenicity: Some aromatic amines are known or suspected carcinogens.[1]

  • Environmental Persistence: These compounds can be resistant to degradation, leading to long-term environmental contamination.[1][5]

II. Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.[6]
Eye Protection Chemical safety goggles or face shieldTo protect eyes from splashes.[6]
Lab Coat Standard laboratory coatTo protect clothing and skin.[6]
Respiratory Protection Use in a well-ventilated area or fume hoodTo prevent inhalation of dust or vapors.[6][7]

III. Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][8]

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Hazardous Waste."[7][9][10] The container material must be compatible with aromatic amines.[6]

  • Labeling: The waste container must be labeled with the full chemical name "this compound" (no abbreviations), the words "Hazardous Waste," and the date of accumulation.[7][10]

  • Incompatible Materials: Keep this compound waste separate from incompatible materials such as acids and oxidizing agents to prevent hazardous reactions.[6]

  • Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[6] Secondary containment should be used to prevent spills from reaching drainage systems.[9]

IV. Disposal Procedure

The disposal of this compound must be conducted by a licensed hazardous waste disposal company.[6][11] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular trash is strictly prohibited and can lead to environmental harm and regulatory violations.[5][6]

Below is the procedural workflow for the proper disposal of this compound:

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste from Incompatible Chemicals ppe->segregate container Step 3: Place in a Labeled, Compatible Hazardous Waste Container segregate->container label Label must include: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date container->label storage Step 4: Store Securely in a Designated Area container->storage contact Step 5: Contact Licensed Hazardous Waste Disposal Service storage->contact pickup Step 6: Arrange for Waste Pickup contact->pickup end End: Proper Disposal Completed pickup->end

Workflow for the proper disposal of this compound.

V. Handling of Spills and Empty Containers

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[12] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[11] Do not allow the chemical to enter drains.[12]

Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[13]

  • Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.[8][10][13]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[10][13]

  • Container Disposal: After triple rinsing and allowing the container to air dry, it may be disposed of as regular trash, with the label defaced.[8][13]

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Essential Safety and Operational Protocols for Handling 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This document provides crucial safety and logistical information for the operational use and disposal of 1-Methyl-1H-indazol-7-ylamine (CAS No. 41926-06-1), a key intermediate in pharmaceutical research. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.

Hazard Profile and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects.

Due to these potential hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.Prevents skin contact, which may cause irritation, and harmful effects if absorbed.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required when working outside of a certified chemical fume hood or in poorly ventilated areas.Prevents respiratory tract irritation from dust or vapors.[1]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Engineering Controls: Ensure a certified chemical fume hood is operational and functioning correctly before commencing any work.

  • Emergency Equipment: Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above before handling the compound.

  • Gather Materials: Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Handling:

  • Location: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Exercise extreme caution to avoid all direct contact with the compound.[2] Use appropriate tools (spatulas, weighing paper) for transfers.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and kept tightly closed.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Final Disposal:

  • Dispose of all chemical waste through your institution's licensed hazardous waste disposal service.[3]

  • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency_equip Check Eyewash/Safety Shower prep_fume_hood->prep_emergency_equip prep_materials Assemble Materials prep_emergency_equip->prep_materials handle_in_hood Handle Compound in Fume Hood prep_materials->handle_in_hood wash_hands Wash Hands After Handling handle_in_hood->wash_hands spill_management Spill Management handle_in_hood->spill_management exposure_response Exposure Response handle_in_hood->exposure_response collect_waste Collect Waste in Labeled Container wash_hands->collect_waste contact_ehs Contact EHS for Disposal collect_waste->contact_ehs

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.